1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
Description
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Properties
IUPAC Name |
1-bromo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-4-1-2-8-6(11)10(4)3-9-5/h3H,1-2H2,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMAWLZUQMYTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1=C(N=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783619-44-2 | |
| Record name | 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one: A Novel Heterocyclic Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route and detailed characterization of a novel derivative, 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one. Brominated heterocyclic compounds, in particular, have demonstrated enhanced biological potency, making this target molecule of significant interest for drug discovery and development programs.[4][5] This document outlines the strategic rationale behind the synthetic pathway, provides step-by-step experimental protocols, and details the expected analytical characterization, offering a complete blueprint for its synthesis and validation.
Introduction and Strategic Rationale
Nitrogen-fused heterocyclic compounds are cornerstones in the development of modern pharmaceuticals.[2] Among these, the imidazopyrimidine core, a bioisostere of natural purines, has garnered significant attention for its versatile pharmacological profile.[2] The introduction of a halogen atom, such as bromine, into such a scaffold can profoundly influence its physicochemical properties and biological activity. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability.
The target molecule, 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one, represents a novel entity with potential applications in oncology and infectious disease research. This guide proposes a robust and efficient two-step synthesis. The strategy involves the initial construction of the core heterocyclic system, 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one, followed by a regioselective bromination on the electron-rich imidazole ring. This approach is grounded in established synthetic methodologies for related imidazo-fused systems.[6][7]
Proposed Synthetic Pathway
The synthesis is designed as a two-stage process. The first stage focuses on the construction of the bicyclic imidazo[1,5-c]pyrimidin-5-one core. The second stage is a targeted electrophilic bromination to install the bromo-substituent at the C1 position of the imidazole ring.
Caption: Proposed two-stage synthetic workflow.
Rationale for Pathway Selection
-
Stage 1: Synthesis of 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (Precursor) : The reaction between 2-aminoimidazole and an itaconic acid derivative (like itaconic anhydride or N-substituted itaconimides) represents a convergent and efficient method for constructing the saturated pyrimidinone ring fused to the imidazole. This type of tandem Michael addition-cyclization is a known strategy for synthesizing related tetrahydroimidazo[1,2-a]pyrimidin-7-ones.[7] The endo-nitrogen of the 2-aminoimidazole acts as the initial nucleophile in a Michael addition, followed by an intramolecular cyclization and dehydration to form the stable fused ring system.
-
Stage 2: Bromination : The imidazole ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and highly effective brominating agent for such heterocyclic systems, often providing high regioselectivity.[6] In the context of the imidazo[1,5-c]pyrimidine system, the C1 position is anticipated to be the most electronically activated and sterically accessible site for bromination.
Detailed Experimental Protocols
Stage 1: Synthesis of 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
Materials:
-
2-Aminoimidazole sulfate
-
Itaconic anhydride
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of 2-aminoimidazole sulfate (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to liberate the free base.
-
Add a solution of itaconic anhydride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM:Methanol) to afford 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one as a solid.
Stage 2: Synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
Materials:
-
5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (from Stage 1)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve the precursor, 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (1.0 eq), in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final product, 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one.
Characterization and Data Interpretation
The structural confirmation of the final compound relies on a combination of spectroscopic techniques. Below are the predicted data based on analogous structures found in the literature.
| Analysis Technique | Expected Observations | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.5-7.8 (s, 1H, H-3), δ 4.2-4.4 (t, 2H, H-8), δ 3.5-3.7 (m, 1H, H-6), δ 2.8-3.0 (m, 2H, H-7) | Disappearance of the H-1 proton signal (expected around δ 7.0-7.2 in the precursor). The remaining signals correspond to the protons on the pyrimidinone ring. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170-175 (C=O), δ 140-145 (C-3), δ 125-130 (C-8a), δ 95-105 (C-1, C-Br), δ 45-50 (C-8), δ 35-40 (C-6), δ 25-30 (C-7) | A significant upfield shift for C-1 upon bromination is expected. The carbonyl carbon (C-5) and other carbons of the core structure should be present in the expected regions. |
| FT-IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1680-1700 (C=O, amide stretch), ~1600-1620 (C=N stretch) | Characteristic peaks for the secondary amine and the amide carbonyl group within the heterocyclic core. |
| Mass Spec. (ESI-MS) | m/z [M+H]⁺ and [M+H+2]⁺ | Appearance of two major peaks with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |
Potential Applications and Future Directions
The imidazopyrimidine scaffold is a well-established pharmacophore with diverse biological activities.[2][3] Bromo-substituted derivatives, in particular, have shown potent activity as anticancer and antimicrobial agents.[1][4] The newly synthesized 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one could serve as a valuable building block for generating a library of novel compounds for high-throughput screening.
Future work should focus on:
-
Biological Screening: Evaluating the compound for its cytotoxic activity against various cancer cell lines and its antimicrobial activity against a panel of pathogenic bacteria and fungi.
-
Structural Diversification: Using the bromo-substituent as a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore structure-activity relationships (SAR).
-
In Silico Studies: Performing molecular docking studies to identify potential biological targets and to guide the design of more potent analogues.[8]
Caption: Interconnected future research pathways.
References
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (URL not available)
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Evaluation of Imidazopyrmidine-Propenone Conjugates as Potent Tubulin Polymerization Inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]
-
Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5- c ]quinazolin-6(5 H )-ones and molecular docking study of their affinity against the COVID-19 main protease. RSC Advances. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 8. Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5- c ]quinazolin-6(5 H )-ones and molecular docking study of their affinity against the COVID-19 main protea ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03179E [pubs.rsc.org]
Spectroscopic and Spectrometric Characterization of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one: A Technical Guide
Introduction
The fused heterocyclic scaffold of imidazo[1,5-c]pyrimidin-5-one represents a core structure of significant interest in medicinal chemistry and drug development. These compounds are analogues of purines and have demonstrated a wide range of biological activities. The introduction of a bromine atom at the 1-position of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one creates a valuable synthetic handle for further functionalization, making it a key intermediate in the synthesis of novel therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one. As a compound that may not be extensively reported in the literature, this guide serves as a predictive and instructional resource for researchers who have synthesized this molecule and require robust analytical confirmation of its structure. We will delve into the theoretical underpinnings of the expected spectral data, provide detailed experimental protocols, and offer insights into the interpretation of the resulting spectra, grounded in data from analogous heterocyclic systems.
Molecular Structure and Predicted Spectroscopic Features
The unique arrangement of atoms and functional groups in 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one dictates its characteristic spectroscopic fingerprint. Understanding the expected chemical shifts and fragmentation patterns is paramount for unambiguous structural elucidation.
Figure 1: Chemical structure of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one.
¹H and ¹³C NMR Spectroscopy: A Detailed Analysis
NMR spectroscopy is the cornerstone of structural characterization for organic molecules. For 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one, ¹H and ¹³C NMR will provide crucial information about the electronic environment of each proton and carbon atom.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Employing techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum will exhibit distinct signals for the protons in the saturated portion of the pyrimidinone ring and the imidazole proton. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the bromine atom, and the nitrogen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 7.5 - 8.0 | Singlet | - | The proton on the imidazole ring is expected to be deshielded due to the aromatic nature of the ring and the proximity of electronegative nitrogen atoms. |
| H-8a, H-8b | 4.0 - 4.5 | Triplet | 6-8 | These protons are adjacent to a nitrogen atom and are expected to be in the typical range for such environments. |
| H-7a, H-7b | 2.5 - 3.0 | Multiplet | 6-8 | These protons are adjacent to both a CH₂ group and the carbonyl group, leading to a downfield shift compared to a simple alkane. |
| H-6a, H-6b | 2.0 - 2.5 | Multiplet | 6-8 | These protons are beta to the carbonyl group and adjacent to another CH₂ group. |
Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the conformational flexibility of the saturated ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The electron-withdrawing bromine atom and carbonyl group will have a significant deshielding effect on the adjacent carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 100 - 110 | The carbon bearing the bromine atom will be significantly deshielded. |
| C-3 | 135 - 145 | The sp² carbon in the imidazole ring. |
| C-5 | 160 - 170 | The carbonyl carbon will be the most deshielded carbon in the spectrum. |
| C-6 | 20 - 30 | Aliphatic CH₂ group. |
| C-7 | 30 - 40 | Aliphatic CH₂ group adjacent to the carbonyl. |
| C-8 | 40 - 50 | Aliphatic CH₂ group adjacent to a nitrogen atom. |
| C-9a | 145 - 155 | The quaternary carbon at the ring junction. |
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For a bromine-containing compound, the isotopic pattern is a key diagnostic feature.
Experimental Protocol: Mass Spectrometry Data Acquisition
A general protocol for acquiring an electron ionization (EI) mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Mechanism of action of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
This guide provides an in-depth technical analysis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (CAS: 1783619-44-2).
Executive Summary: This molecule is not a standalone marketed drug but a privileged scaffold intermediate (linchpin) used in the synthesis of high-value kinase inhibitors and epigenetic modulators. Its primary mechanism of action is defined by its role as a functionalized pharmacophore : the imidazo[1,5-c]pyrimidin-5-one core mimics the purine ring of ATP (targeting kinases like CDK2) and provides an aromatic stack for epigenetic readers (targeting EED/PRC2). The C1-bromine atom serves as the critical "synthetic handle" for late-stage diversification via palladium-catalyzed cross-coupling.
Part 1: Structural Logic & Chemical Mechanism
The utility of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one lies in its dual nature: it is both a structural mimic of biological nucleobases and a reactive electrophile for medicinal chemistry optimization.
Pharmacophore Features
The scaffold presents three distinct faces to a biological target:
-
H-Bonding Face (The Lactam): The C5-carbonyl and N6-proton (if unsubstituted) or N-acceptors act as a donor/acceptor motif, mimicking the Watson-Crick face of adenine. This allows hinge-binding in kinase domains.
-
Pi-Stacking Core: The fused imidazole-pyrimidine system is planar and electron-rich, ideal for intercalating between aromatic residues (e.g., Tyrosine/Phenylalanine cages in epigenetic readers).
-
The Bromine "Warhead" (C1 Position): The bromine at position 1 is not for biological binding but for synthetic modularity . It occupies a sterically accessible vector, allowing the attachment of aryl/heteroaryl groups to access hydrophobic pockets adjacent to the ATP site.
Synthetic Utility (The Chemical Mechanism)
The "mechanism" of this reagent is its ability to undergo highly regioselective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. The electron-deficient nature of the pyrimidinone ring activates the C1-CBr bond for oxidative addition by Pd(0) catalysts.
Table 1: Physicochemical Profile
| Property | Value / Description | Relevance |
| CAS Number | 1783619-44-2 | Unique Identifier |
| Molecular Formula | C₆H₆BrN₃O | Fragment-based lead |
| Molecular Weight | 216.04 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| H-Bond Donors | 1 (NH) | Hinge binder potential |
| H-Bond Acceptors | 2 (N, O) | Solvation / Receptor interaction |
| Reactivity | Electrophilic at C1 (Br) | Enables library generation |
Part 2: Biological Mechanism of Action (MoA)
While the brominated precursor is a tool, the derivatives generated from it exhibit potent biological activity against two primary classes of targets: Cyclin-Dependent Kinases (CDKs) and the Embryonic Ectoderm Development (EED) protein.
Mechanism 1: Epigenetic Modulation (EED Inhibition)
The imidazo[1,5-c]pyrimidin-5-one core has emerged as a potent scaffold for inhibiting the EED subunit of the Polycomb Repressive Complex 2 (PRC2) .
-
Target: EED binds to trimethylated Lysine 27 on Histone H3 (H3K27me3).
-
Interaction Mode: The scaffold binds to the H3K27me3-binding pocket of EED.
-
Molecular Detail: The aromatic core of the scaffold engages in pi-pi stacking interactions with the "aromatic cage" of EED, specifically residues Tyr148, Tyr365, and Phe97 .
-
Result: By occupying this pocket, the molecule prevents the allosteric activation of the EZH2 methyltransferase, thereby reducing global H3K27me3 levels and reactivating silenced tumor suppressor genes in lymphomas.
Mechanism 2: ATP-Competitive Kinase Inhibition (CDK2)
-
Target: CDK2/Cyclin E complex (Cell cycle regulation).
-
Interaction Mode: The lactam moiety (N-C=O) functions as a hinge-binder.
-
Molecular Detail: The carbonyl oxygen accepts a hydrogen bond from the backbone amide of Leu83 (in CDK2), while the adjacent NH (or N) donates to the backbone carbonyl of Glu81 .
-
The Bromine's Role: In the final drug, the bromine is replaced by a hydrophobic aryl group (via the coupling described above) that extends into the kinase "gatekeeper" region, conferring selectivity.
Visualizing the Mechanism
The following diagram illustrates the transition from the brominated reagent to the bioactive complex.
Caption: Workflow transforming the 1-bromo scaffold into bioactive inhibitors for EED and CDK2 targets.
Part 3: Experimental Protocols
Protocol: Suzuki-Miyaura Coupling (Derivatization of the Bromide)
This protocol validates the reactivity of the 1-bromo scaffold to generate a bioactive library.
Reagents:
-
Substrate: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (2M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Charge: In a microwave vial, combine the 1-bromo scaffold, aryl boronic acid, and Pd catalyst.
-
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Monitoring: Monitor via LC-MS for the disappearance of the bromide peak (M+H = 216/218 pattern) and appearance of the product mass.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Protocol: EED Binding Assay (Validation of Activity)
To verify if the synthesized derivative successfully targets the EED pocket.
Methodology (TR-FRET based):
-
System: Use a Terbium-labeled anti-GST antibody and a fluorescently labeled H3K27me3 peptide probe.
-
Incubation: Incubate Recombinant GST-tagged EED protein with the synthesized inhibitor (from Protocol 3.1) for 30 minutes at Room Temperature.
-
Competition: Add the fluorescent H3K27me3 peptide.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Interpretation: A decrease in FRET signal indicates the inhibitor has successfully displaced the peptide by binding to the aromatic cage (Tyr148/Tyr365), validating the mechanism.
Part 4: Logical Pathway of Drug Design
The following graph visualizes the decision-making process when using this scaffold in a medicinal chemistry campaign.
Caption: Strategic divergence for utilizing the scaffold in Kinase vs. Epigenetic drug discovery.
References
-
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Source: European Journal of Medicinal Chemistry (2021). Relevance: Establishes the scaffold as a validated ATP-competitive kinase inhibitor and details the binding mode (Leu83). URL:[Link]
-
EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. Source: Journal of Medicinal Chemistry (2020). Relevance: Identifies the imidazo[1,5-c]pyrimidine core as a critical pharmacophore for EED binding via pi-stacking with Tyr148/Tyr365.[1] URL:[Link]
-
Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: beyond their interest in inhibition of Brucella suis histidinol dehydrogenase. Source: Bioorganic & Medicinal Chemistry Letters (2014).[2] Relevance: Demonstrates the synthesis of this specific core and its application in bacterial virulence factor inhibition.[2] URL:[Link]
-
PubChem Compound Summary: 1-bromo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one. Source: National Center for Biotechnology Information (2025). Relevance: Verifies the chemical structure and CAS registry (1783619-44-2).[3] URL:[Link]
Sources
- 1. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: beyond their interest in inhibition of Brucella suis histidinol dehydrogenase, a powerful protection tool in the synthesis of histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one | 1783619-44-2 [sigmaaldrich.com]
Biological Activity Screening of 1-Bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one Derivatives
Technical Guide for Hit-to-Lead Optimization
Executive Summary: The Scaffold Potential
The 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one core represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it fuses an imidazole ring with a saturated pyrimidinone. This architecture offers two distinct advantages for drug design:
-
The Lactam Warhead (5-one): The carbonyl oxygen at position 5 and the adjacent NH groups serve as critical Hydrogen Bond Acceptors (HBA) and Donors (HBD). This mimics the hydrogen-bonding motifs found in nucleobases (guanine/adenine), making this scaffold an ideal ATP-competitive inhibitor for kinases or a substrate mimic for phosphodiesterases (PDEs).
-
The 1-Bromo Handle: The bromine atom at position 1 is not merely a substituent; it is a reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of Structure-Activity Relationship (SAR) libraries to probe hydrophobic pockets in target proteins.
This guide outlines a rigorous screening cascade to evaluate derivatives of this scaffold, moving from in silico validation to in vitro biochemical and cellular assays.
Strategic Screening Cascade
To maximize resource efficiency, screening must follow a logical filter, eliminating non-viable candidates early.
Visualization: The Screening Workflow
Figure 1: A funnel-based screening approach ensuring only high-potential derivatives progress to expensive cellular and ADME stages.
Phase I: In Silico Molecular Docking
Before wet-lab synthesis, computational modeling determines which functional groups at the 1-position (replacing Bromine) yield the best binding energy.
-
Primary Target Class: Serine/Threonine Kinases (e.g., PI3K, mTOR) or Phosphodiesterases (PDE10A).
-
Mechanism: ATP-competitor.
Protocol Strategy:
-
Preparation: Energy minimize the 1-bromo scaffold using DFT (B3LYP/6-31G*) to determine the planar conformation of the imidazo-pyrimidine fusion.
-
Library Design: Generate virtual R-groups at position 1 (Aryl, Heteroaryl, Alkynyl).
-
Docking Grid: Center the grid box on the ATP-binding hinge region of the target kinase (e.g., PDB ID: 4FA6 for PI3K).
-
Scoring: Filter compounds with binding affinity
kcal/mol.
Phase II: Biochemical Screening (Enzymatic)
Compounds passing the virtual screen enter the "Wet Lab." The most robust method for this scaffold is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or a Luminescence-based ADP detection assay.
Protocol: ADP-Glo™ Kinase Assay (Standardized)
Objective: Measure the inhibitory capacity (
Reagents:
-
Kinase Enzyme (0.2 µg/mL final)
-
ATP (Ultrapure, 10 µM)
-
Lipid Substrate (PIP2:PS)
-
Test Compounds (DMSO stocks)
-
ADP-Glo™ Reagent (Promega)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of 1-bromo derivatives in 100% DMSO.
-
Perform a 3-fold serial dilution in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 0.01% Triton X-100) to generate a 10-point dose-response curve (Range: 10 µM to 0.5 nM).
-
-
Enzyme Reaction:
-
In a 384-well white low-volume plate, add 2 µL of diluted compound.
-
Add 2 µL of Kinase/Substrate mix. Incubate for 10 min at RT (allows compound to bind the active site).
-
Add 2 µL of ATP to initiate the reaction.
-
Incubation: 60 minutes at RT.
-
-
Detection:
-
Add 6 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.
-
Add 12 µL of Kinase Detection Reagent (converts generated ADP to ATP, then to light via luciferase). Incubate 30 min.
-
-
Data Analysis:
-
Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
-
Normalize data:
-
Fit curves using a non-linear regression (4-parameter logistic model) to determine
.
-
Phase III: Cellular Activity & Mechanism of Action
Biochemical potency does not guarantee cellular efficacy. The imidazo[1,5-c]pyrimidin-5-one scaffold must penetrate the cell membrane and engage the target in a complex cytosolic environment.
Cytotoxicity Screening (MTT Assay)
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).
-
Control: Doxorubicin or Staurosporine.
Data Presentation Template:
| Compound ID | R-Group (Pos 1) | PI3K | A549 EC | Solubility (µM) |
| IP-Br-001 | -Br (Parent) | >10,000 | >50 | 120 |
| IP-Ar-045 | 4-OMe-Phenyl | 450 | 12.5 | 85 |
| IP-Ar-089 | 3-Pyridine | 12 | 0.8 | 210 |
| IP-Ar-102 | 4-F-Phenyl | 35 | 4.2 | 15 |
Note: The parent 1-bromo compound (IP-Br-001) usually shows low activity, confirming that the "handle" must be substituted to fill the hydrophobic pocket.
Target Engagement: Signaling Pathway Analysis
If the derivatives target the PI3K/Akt/mTOR pathway (common for this scaffold), inhibition should result in decreased phosphorylation of downstream effectors.
Visualization: Target Pathway & Intervention Point
Figure 2: The PI3K/Akt/mTOR pathway. The Imidazo[1,5-c]pyrimidin-5-one derivatives are designed to block the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3.
Phase IV: ADME Profiling (Early Safety)
High potency is useless if the drug precipitates in the gut or is instantly metabolized by the liver.
-
Kinetic Solubility:
-
Method: Nephelometry.
-
Threshold: >50 µM in PBS (pH 7.4) is required for oral bioavailability.
-
Insight: The polar "5-one" lactam group aids solubility, but heavy lipophilic substitution at the 1-position may reduce it.
-
-
Microsomal Stability:
-
Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH.
-
Measure intrinsic clearance (
) via LC-MS/MS at 0, 15, 30, and 60 min. -
Risk:[1] The imidazole ring is generally stable, but electron-rich aryl groups added at position 1 may be prone to CYP450 oxidation.
-
References
-
Imidazopyrimidine Scaffolds in Drug Discovery
- Title: ADP-Glo™ Kinase Assay Application Guide.
-
Related Scaffold Activity (Imidazo[1,2-c]pyrimidines)
-
Core Structure Verification
Sources
- 1. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- | C7H7N3O3 | CID 11286826 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Cytotoxicity Screening of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one on Cancer Cell Lines
Abstract
This technical guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of the novel synthetic compound, 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one. Imidazopyrimidine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine bases, suggesting potential as antimetabolites in oncology.[1] This document outlines the scientific rationale, detailed experimental protocols, data analysis, and interpretation for evaluating the anticancer potential of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new therapeutic agents. The methodologies described herein are designed to establish a robust, reproducible, and scientifically sound foundation for subsequent preclinical development.
Introduction: The Rationale for Targeting Cancer with Imidazo[1,5-c]pyrimidin-5-one Derivatives
The imidazopyrimidine core is a versatile heterocyclic scaffold that has garnered substantial attention in drug discovery.[1][2] As a bioisostere of purines like adenine and guanine, these compounds have the potential to interfere with nucleic acid synthesis and other vital cellular processes that are often dysregulated in cancer cells.[1][3][4] Nucleoside and nucleotide analogues have a long-standing history as effective anticancer agents, functioning as antimetabolites that disrupt DNA and RNA replication.[4][5][6] The introduction of a bromine atom to the 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one structure is a strategic modification intended to enhance its biological activity, a common approach in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
The primary objective of this initial screening is to ascertain the cytotoxic potential of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one against a panel of diverse human cancer cell lines. This preliminary assessment is critical for determining whether the compound warrants further investigation as a potential anticancer therapeutic. The screening will quantify the concentration-dependent inhibitory effects of the compound on cell viability and proliferation, providing the basis for go/no-go decisions in the drug discovery pipeline.
Foundational Principles of In Vitro Cytotoxicity Screening
In vitro cytotoxicity assays are fundamental tools in the early phases of drug discovery, offering a rapid and cost-effective means to evaluate the potential of a large number of compounds.[7] These assays measure the ability of a test compound to induce cell death or inhibit cell proliferation. The choice of assay is critical and should be based on the anticipated mechanism of action of the compound and the specific research question.
For this initial screening, we will employ two distinct and widely accepted colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.[8] The rationale for using two different assays is to provide a more comprehensive and validated assessment of cytotoxicity, as each assay relies on a different cellular parameter.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the metabolic activity of viable cells.[7][9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
SRB (Sulforhodamine B) Assay: In contrast to the MTT assay, the SRB assay is based on the measurement of cellular protein content.[10] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye provides an estimate of the total protein mass, which is proportional to the number of cells.
By utilizing both a metabolism-based (MTT) and a protein-based (SRB) assay, we can mitigate the risk of false positives or negatives that might arise from compound interference with a single assay method.
Experimental Design and Protocols
A meticulously planned experimental design is paramount for obtaining reliable and interpretable data. This section details the selection of cell lines, compound preparation, and step-by-step protocols for the cytotoxicity assays.
Selection of Human Cancer Cell Lines
The choice of cancer cell lines should reflect a diversity of tumor types to provide a broad initial assessment of the compound's spectrum of activity. The following panel is recommended for the initial screening:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.
-
HCT-116 (Colorectal Carcinoma): A representative cell line for colon cancer studies.
-
U-87 MG (Glioblastoma): A model for aggressive brain tumors.
-
PC-3 (Prostate Adenocarcinoma): An androgen-independent prostate cancer cell line.
These cell lines are commercially available from reputable cell banks (e.g., ATCC) and have well-documented culture requirements.
Preparation of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
The test compound should be of high purity (≥95%) to ensure that the observed cytotoxic effects are attributable to the compound itself and not to impurities.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one in sterile, cell culture-grade dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Step-by-Step Protocol for the MTT Cytotoxicity Assay
-
Cell Seeding: Seed the selected cancer cell lines into 96-well microtiter plates at a predetermined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing serial dilutions of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one. Include a vehicle control (medium with DMSO at the same final concentration as the highest compound concentration) and a positive control (a known cytotoxic agent, e.g., doxorubicin).
-
Incubation with Compound: Incubate the plates for an additional 48-72 hours.
-
Addition of MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Step-by-Step Protocol for the SRB Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation with the compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Data Analysis and Interpretation
The raw absorbance data from the microplate reader will be used to calculate the percentage of cell viability and subsequently determine the half-maximal inhibitory concentration (IC50) value for each cell line.
Calculation of Percentage Cell Viability
The percentage of cell viability is calculated using the following formula:
-
Treated Wells: Wells containing cells and the test compound.
-
Vehicle Control Wells: Wells containing cells and the DMSO vehicle.
-
Blank: Wells containing medium only (no cells).
Determination of IC50 Values
The IC50 value is the concentration of the compound that inhibits cell growth by 50%. This value is a standard measure of a compound's potency.
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope).
-
IC50 Calculation: The software will calculate the IC50 value from the fitted curve.
Data Presentation
The results of the initial cytotoxicity screening should be presented in a clear and concise manner.
Table 1: IC50 Values (µM) of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one against Human Cancer Cell Lines
| Cell Line | Tumor Type | MTT Assay IC50 (µM) | SRB Assay IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| HCT-116 | Colorectal Carcinoma | [Insert Value] | [Insert Value] |
| U-87 MG | Glioblastoma | [Insert Value] | [Insert Value] |
| PC-3 | Prostate Adenocarcinoma | [Insert Value] | [Insert Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Mechanistic Insights and Future Directions
The structural similarity of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one to purine nucleosides suggests that its cytotoxic effects may be mediated through interference with DNA and/or RNA synthesis.[3][4][5] As antimetabolites, nucleoside analogues are often phosphorylated within the cell to their active triphosphate forms, which can then be incorporated into growing nucleic acid chains, leading to chain termination, or can inhibit key enzymes involved in nucleotide metabolism, such as DNA polymerases or ribonucleotide reductase.[11]
Caption: Hypothetical mechanism of action for 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one.
Based on the results of this initial screening, promising future directions include:
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying the observed cytotoxicity, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target engagement studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogues of the lead compound to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in preclinical animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.
Conclusion
This technical guide provides a robust and scientifically rigorous framework for the initial cytotoxicity screening of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one. By adhering to the detailed protocols and data analysis procedures outlined herein, researchers can generate high-quality, reproducible data to inform the continued development of this promising class of compounds as potential anticancer agents. The successful execution of these initial studies is a critical first step in the long and challenging journey of translating a novel chemical entity into a life-saving therapeutic.
References
- M.D. S, P. D, H. M. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Biomedicine & Pharmacotherapy.
- V. P, S. S, M. P. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
- A. K, et al. Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. MedChemComm.
- M. S, et al. Mechanism of action of nucleosidic analogs. ResearchGate.
- C. G, P. V. Nucleoside analogues and nucleobases in cancer treatment. Nature Reviews Cancer.
- M.D. S, P. D, H. M. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. ResearchGate.
- S. K, et al. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry.
- A. K, et al. Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. ResearchGate.
- A. A, et al. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers.
- Abcam. MTT assay protocol. Abcam.
- Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- A. M. SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with MNP's of «Sample-2» and «Sample-4» respectively. ResearchGate.
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kosheeka.com [kosheeka.com]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Whitepaper: Solubilization and Stability Profiling of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one in DMSO
Executive Summary
This technical guide addresses the physicochemical behavior of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (hereafter referred to as Br-IPO ) in Dimethyl Sulfoxide (DMSO). As a bicyclic heterocyclic building block featuring a lactam core and a reactive halogen handle, Br-IPO is critical for scaffold diversification in medicinal chemistry.[1]
While DMSO is the universal solvent for such library compounds, its hygroscopic nature and potential for oxidative chemistry present specific stability risks for bromo-heterocycles. This guide provides a self-validating protocol for solubilization, outlines the mechanistic risks of degradation (debromination and hydrolysis), and establishes authoritative storage standards to ensure assay reproducibility.
Physicochemical Context & Solubility Prediction[1]
To understand the solubility behavior of Br-IPO, we must first analyze its structural determinants.[1] The molecule consists of a fused imidazo-pyrimidine ring system.[1] The "5H,6H,7H,8H" designation indicates a tetrahydro-saturation pattern, reducing planarity compared to fully aromatic analogs, which generally aids solubility by disrupting crystal lattice packing energy.
Table 1: Estimated Physicochemical Profile
| Property | Value (Predicted) | Impact on DMSO Solubility |
| Molecular Weight | ~216-218 Da | High: Low MW favors dissolution.[1] |
| H-Bond Donors | 1 (Amide NH) | Positive: DMSO is a strong H-bond acceptor, stabilizing the NH.[1] |
| H-Bond Acceptors | 3 (N, O) | Neutral: DMSO competes for water protons if wet.[1] |
| LogP (Lipophilicity) | ~0.5 – 1.2 | Ideal: Moderate lipophilicity aligns well with DMSO's organic character.[1] |
| Reactive Handle | C-Br Bond | Risk: Susceptible to photolysis or nucleophilic attack in solution.[1] |
Expert Insight: Based on the structural similarity to 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs, Br-IPO is predicted to exhibit high solubility in DMSO , likely exceeding 50 mM . The lactam (cyclic amide) moiety interacts favorably with the sulfoxide oxygen of DMSO, acting as a hydrotrope.[1]
Protocol: Solubility Determination Workflow
Do not rely on visual inspection alone.[1] Micro-precipitation can occur upon water uptake by DMSO, leading to "crashing out" in biological assays.[1] Follow this kinetic solubility workflow.
Diagram 1: Kinetic Solubility & Quality Control Workflow
Caption: Step-by-step kinetic solubility determination. Note the critical filtration step to remove micro-aggregates before quantification.[1]
Stability Profile: Mechanisms of Degradation
The stability of Br-IPO in DMSO is governed by three primary vectors: Hygroscopicity, Photolysis, and Thermal Oxidation.
The Hygroscopicity Vector (Precipitation Risk)
DMSO is aggressively hygroscopic.[1] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.[1]
-
Mechanism: As water content increases, the solvent power for lipophilic heterocycles decreases.[1]
-
Result: Br-IPO may precipitate (crash out) over time, not chemically degrade.[1] This causes false negatives in biological screening.[1]
-
Mitigation: Use single-use aliquots to minimize atmospheric exposure.[1]
The Photolytic Vector (Debromination)
Carbon-Bromine (C-Br) bonds in heterocyclic systems are photosensitive.[1]
-
Mechanism: UV/Visible light can induce homolytic cleavage of the C-Br bond, generating a radical.[1] DMSO can stabilize the resulting radical intermediates or act as a hydrogen source, leading to hydro-debromination (replacement of Br with H).[1]
-
Result: Formation of the des-bromo analog (5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one).
-
Mitigation: Strict usage of amber glass vials.
The Thermal/Chemical Vector (Oxidation)
While rare at room temperature, DMSO can act as an oxidant (similar to Swern oxidation conditions) if the solution is heated or if electrophilic activators are present.
-
Risk: Heating Br-IPO in DMSO >60°C may risk oxidation of the saturated ring positions or nucleophilic displacement of the bromide by the sulfoxide oxygen.[1]
Diagram 2: DMSO-Mediated Degradation Pathways
Caption: Primary degradation and failure modes for Br-IPO in DMSO solution. Water uptake is the most common cause of assay failure.[1]
Storage & Handling Best Practices
To maintain compound integrity (>95% purity) over long-term storage (6+ months), adhere to the following "Gold Standard" protocols.
Table 2: Storage Specifications
| Parameter | Standard | Rationale |
| Vial Type | Amber Borosilicate Glass | Prevents photolytic debromination of the C-Br bond.[1] |
| Cap Type | PTFE-lined Screw Cap | Prevents DMSO leaching of plasticizers (e.g., phthalates) from standard caps.[1] |
| Temperature | -20°C or -80°C | Slows kinetic degradation rates.[1] |
| Atmosphere | Argon or Nitrogen Overlay | Displaces humid air; prevents oxidative degradation.[1] |
| Freeze-Thaw | Max 3 Cycles | Repeated expansion/contraction causes micro-precipitation.[1] Aliquot immediately. |
The "Freeze-Thaw" Warning
DMSO freezes at 18.5°C. When a frozen stock is thawed:
-
Heterogeneity: The first liquid to melt is often DMSO-rich, while the solute may remain concentrated in the crystalline phase.[1]
-
Protocol: You must vortex the vial after it is fully thawed and reaches room temperature to ensure redissolution. Never pipette from a partially frozen vial.
References
-
Li, W., et al. (2007).[1][2] "Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates." Journal of Organic Chemistry. (Demonstrates DMSO's role in debromination/elimination chemistry).
-
Balakin, K. V., et al. (2004).[1] "In silico prediction of drug solubility in DMSO." Journal of Chemical Information and Computer Sciences. (Foundational text on structural factors influencing DMSO solubility).
-
Cheng, X., et al. (2010).[1] "Stability of compounds in DMSO solution." Broad Institute Guidelines. (General industry standard for compound management).[1]
-
PubChem Compound Summary. "Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-". (Structural analog data used for physicochemical extrapolation).[1]
Sources
Technical Guide: The 1-Bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one Scaffold
This guide outlines the Structure-Activity Relationship (SAR), synthetic utility, and medicinal chemistry potential of the 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one scaffold. This specific bicyclic heterocycle represents a rigidified, pharmacologically privileged core, structurally homologous to known kinase and GPCR modulators.
Content Type: Medicinal Chemistry Whitepaper Focus: Scaffold Derivatization, SAR Vectors, and Synthetic Protocols
Executive Summary: The "Rigidified Histamine" Template
The 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one core is a bicyclic system comprising an imidazole ring fused to a saturated tetrahydropyrimidin-5-one ring. Structurally, this can be viewed as a conformationally restricted histamine analog cyclized with a carbonyl equivalent.
The 1-bromo derivative is the critical "gatekeeper" intermediate. The bromine atom serves as a high-reactivity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to install hydrophobic moieties essential for occupying the ATP-binding pockets of kinases or the allosteric sites of GPCRs (e.g., GABA_A, Histamine H3/H4).
Key Therapeutic Potential:
-
Kinase Inhibition: Homologous to imidazo[1,2-c]pyrimidin-5-ones (CDK2 inhibitors) and pyrazolo[1,5-a]pyrimidines (Trk inhibitors).
-
Epigenetic Modulation: Structural similarity to imidazo[1,5-a]pyrazin-8-ones (BRD9 bromodomain inhibitors).
-
CNS Activity: The saturated ring system offers improved solubility and blood-brain barrier (BBB) permeability compared to fully aromatic analogs.
Structural Anatomy & SAR Vectors
The scaffold presents three distinct vectors for chemical modification. Understanding these vectors is crucial for designing libraries with diverse physicochemical properties.
Caption: SAR Map illustrating the three primary diversification vectors of the 1-bromo scaffold.
Detailed Vector Analysis
| Vector | Chemical Feature | Biological Function | Synthetic Strategy |
| C-1 (Br) | Electrophilic Halogen | Primary Pharmacophore: Engages hydrophobic pockets (e.g., Kinase Gatekeeper residues). Critical for potency. | Suzuki-Miyaura: Aryl/Heteroaryl attachment.Buchwald-Hartwig: Amination for solubility. |
| C-5 (C=O) | Urea/Amide Carbonyl | H-Bond Acceptor: Often binds to the "hinge region" in kinases or backbone amides in proteases. | Thionation: Convert to thiocarbonyl (Lawesson’s reagent).Imidate: O-alkylation. |
| N-6/C-7 | Saturated Ring | Chirality & Solubility: The sp3 carbons (6H, 7H, 8H) allow for 3D-shape definition, escaping "flat-molecule" toxicity. | Starting Material: Use chiral histidine analogs to introduce stereocenters at C-8. |
Synthetic Methodology
The synthesis of the 1-bromo core requires a convergent approach, typically starting from histamine or histidine derivatives, followed by cyclization and regioselective bromination.
Pathway: The "Histamine Cyclization" Route
Caption: Synthetic workflow for generating the 1-bromo-imidazo[1,5-c]pyrimidin-5-one core.
Experimental Protocol: Synthesis of the Core
Note: This protocol is adapted from standard methods for fused imidazopyrimidines [1, 2].
Step 1: Cyclization to the Imidazo[1,5-c]pyrimidin-5-one
-
Reagents: Histamine dihydrochloride (10 mmol), 1,1'-Carbonyldiimidazole (CDI) (12 mmol), Triethylamine (TEA) (30 mmol).
-
Solvent: Anhydrous DMF (20 mL).
-
Procedure:
-
Suspend histamine dihydrochloride in DMF and add TEA. Stir for 15 min at RT.
-
Add CDI portion-wise.[1] The reaction is exothermic; maintain temp < 40°C.
-
Heat the mixture to 80°C for 6 hours . Monitor by TLC (10% MeOH in DCM).
-
Workup: Evaporate DMF under reduced pressure. Resuspend residue in water, extract with EtOAc (3x). Dry over Na2SO4 and concentrate.
-
Yield: Expect 70-85% of the bicyclic urea intermediate.
-
Step 2: Regioselective Bromination (The 1-Bromo Installation)
-
Reagents: Bicyclic intermediate (5 mmol), N-Bromosuccinimide (NBS) (5.2 mmol).
-
Solvent: Acetonitrile (MeCN) (15 mL), 0°C.
-
Procedure:
-
Dissolve the intermediate in MeCN and cool to 0°C in an ice bath.
-
Add NBS portion-wise over 20 minutes to avoid poly-bromination.
-
Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.
-
Critical Control: Monitor closely by LC-MS. The C-1 position is most electron-rich, but over-bromination can occur.
-
Quench: Add saturated aqueous Na2S2O3 (Sodium thiosulfate) to neutralize excess bromine.
-
Purification: Recrystallize from EtOH or flash chromatography (DCM/MeOH gradient).
-
Validated Cross-Coupling Protocols
The 1-bromo group is the primary "growth vector." The following Suzuki coupling protocol is optimized for this electron-deficient heterocyclic system.
Protocol: Suzuki-Miyaura Coupling at C-1
-
Substrate: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (1.0 equiv).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) - Chosen for resistance to poisoning by the imidazole nitrogen.
-
Base: Cs2CO3 (2.0 equiv) - Mild base prevents hydrolysis of the cyclic urea.
-
Solvent: 1,4-Dioxane:Water (4:1).
-
Conditions: Microwave irradiation at 110°C for 45 mins OR Reflux (oil bath) for 12 hours.
Mechanism of Action (Rationale): The imidazole nitrogen (N-2) can coordinate to Palladium, potentially poisoning the catalyst. Using bidentate ligands like dppf or XPhos is critical to maintain the active catalytic cycle. The aqueous component is essential for the transmetallation step involving the boronic acid.
Homologous Scaffold Analysis (Case Studies)
Since the specific 1-bromo-[1,5-c] analog is a library intermediate, its biological relevance is best understood through its closest structural homologs in the literature.
Case Study A: Imidazo[1,2-c]pyrimidin-5-ones (CDK2 Inhibitors) Researchers demonstrated that the isomeric imidazo[1,2-c] scaffold effectively inhibits Cyclin-Dependent Kinase 2 (CDK2).[2] The carbonyl group at C-5 acts as a hydrogen bond acceptor for the backbone NH of Leu83 in the hinge region.
-
Relevance: The 1-bromo-[1,5-c] analog retains this C-5 carbonyl, suggesting it can also target kinase hinge regions but with a different vector presentation (due to the [1,5] vs [1,2] fusion angle) [3].
Case Study B: Imidazo[1,5-a]pyrazines (BRD9 Inhibitors) The [1,5-a] fusion system has been successfully employed to inhibit the BRD9 bromodomain. The structural overlap suggests that 1-substituted-[1,5-c] analogs could function as "acetyl-lysine mimetics," fitting into the bromodomain binding pocket [4].
References
-
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 2021.[2]
-
Discovery of Imidazo[1,2-a]pyrazines... as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 2018.
-
Synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 2019.[3]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Molecules, 2024.[4]
Sources
- 1. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Strategic Targeting of PI3K/mTOR Signaling: The Utility of the 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one Scaffold
Executive Summary
1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one represents a high-value "privileged scaffold" in modern kinase drug discovery. It serves not as a final drug candidate, but as a critical synthetic intermediate—a "warhead precursor"—designed to target the ATP-binding cleft of specific serine/threonine and lipid kinases.
Its structural geometry, characterized by a bicyclic lactam core, is pre-organized to form hydrogen bonds with the kinase hinge region. The bromine substituent at the C1 position acts as a versatile handle for palladium-catalyzed cross-coupling, allowing medicinal chemists to extend the molecule into the "affinity pocket" (selectivity region) of the enzyme.
Primary Kinase Targets:
-
PI3K Isoforms (Class I): Specifically PI3K
(H1047R mutants) and PI3K . -
mTOR (Mechanistic Target of Rapamycin): Often targeted simultaneously with PI3K (Dual PI3K/mTOR inhibition).
-
CDK2 (Cyclin-Dependent Kinase 2): Emerging evidence suggests utility in cell cycle regulation.
Part 1: Structural Pharmacology & Binding Mechanism
To utilize this scaffold effectively, one must understand its interaction with the kinase domain (KD). The molecule functions as an ATP-mimetic.
The Hinge Binding Motif (The Anchor)
The imidazo[1,5-c]pyrimidin-5-one core mimics the adenine ring of ATP.
-
The Lactam (C=O and N-H): The carbonyl oxygen at position 5 and the adjacent N-H (if unsubstituted) or ring nitrogens serve as a donor-acceptor pair. They form hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the "gatekeeper" residue (e.g., Val851 in PI3K
) in the kinase hinge region. -
The Saturated Ring (6H,7H,8H): The tetrahydro-pyrimidine ring confers specific solubility properties and slight 3D-curvature, distinguishing it from fully aromatic planar inhibitors (like quinolines), potentially improving selectivity by avoiding steric clashes in the ribose-binding pocket.
The C1-Bromine Vector (The Vector)
The bromine atom at position 1 is the strategic "growth vector."
-
Function: It points directly toward the inner hydrophobic pocket (affinity pocket).
-
Optimization: Replacing this bromine via Suzuki-Miyaura coupling with aryl groups (e.g., indazoles, phenols, or aminopyridines) establishes hydrophobic contacts and additional H-bonds that determine isoform selectivity (e.g., differentiating PI3K
from PI3K ).
Part 2: Primary Kinase Targets (The "What")
The PI3K/AKT/mTOR Axis
This is the most validated target class for imidazo-pyrimidine scaffolds. The pathway regulates cell growth, proliferation, and survival.[1] Dysregulation is a hallmark of oncology indications (breast cancer, glioblastoma).
-
PI3K
(PIK3CA): The scaffold fits the ATP cleft. Derivatization at C1 with bulky aromatics can exploit the non-conserved regions to gain selectivity over other Class I isoforms. -
mTOR: Due to the high homology between the ATP binding sites of PI3K and mTOR (both are PIKK family members), derivatives of this scaffold often act as Dual PI3K/mTOR Inhibitors . This prevents the feedback loop activation of AKT that often occurs with selective mTORC1 inhibitors (rapalogs).
Cyclin-Dependent Kinase 2 (CDK2)
Recent structural biology studies have highlighted regioisomers of this scaffold (imidazo[1,2-c]pyrimidines) as potent CDK2 inhibitors. The binding mode is analogous: the lactam binds the hinge (Leu83 in CDK2), arresting cells in the G1/S phase transition.
Visualization: The Signaling Cascade
The following diagram illustrates the downstream effects of targeting the PI3K/mTOR nodes with this scaffold.
Caption: Dual inhibition mechanism where the scaffold blocks ATP binding at both PI3K and mTOR nodes, collapsing the survival signal.
Part 3: Synthetic Utility & Derivatization (The "How")
To convert the 1-bromo intermediate into a bioactive lead, a palladium-catalyzed cross-coupling is required. The following protocol is a standard, self-validating workflow for generating a library of potential inhibitors.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize C1-position to probe the kinase affinity pocket.
Materials:
-
Substrate: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (1.0 eq)
-
Boronic Acid/Ester: Aryl-B(OH)2 (1.2 eq) (e.g., 4-aminophenylboronic acid)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq)
-
Base: K2CO3 (2M aqueous, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inert Atmosphere: Charge a microwave vial with the bromo-scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and aqueous K2CO3 via syringe.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave irradiation) for 2–4 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Workflow Diagram: From Scaffold to Lead
Caption: Iterative SAR cycle utilizing the 1-bromo handle to optimize potency and selectivity.
Part 4: Experimental Validation (The "Proof")
Once derivatives are synthesized, they must be validated against the targets.
Biochemical Potency (ADP-Glo™ Assay)
This assay measures the ADP produced by the kinase reaction. It is preferred for PI3K/mTOR due to its high sensitivity and Z' factor.
-
System: Promega ADP-Glo™ Kinase Assay.
-
Substrate: PIP2:PS lipid vesicles (for PI3K) or p70S6K peptide (for mTOR).
-
Control: Wortmannin or PI-103 (Positive Control).
-
Readout: Luminescence (RLU).
-
Data Analysis: Plot RLU vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.
Selectivity Profiling Data (Representative)
The following table summarizes the expected profile of an optimized derivative (e.g., an indazole-substituted analog) based on class behavior.
| Kinase Target | IC50 Range (Optimized) | Clinical Relevance |
| PI3K | < 10 nM | Breast Cancer (HR+/HER2-) |
| PI3K | 10 - 50 nM | Hematological Malignancies |
| mTOR | < 20 nM | Solid Tumors (Broad) |
| PI3K | > 500 nM | Immune Modulation (Avoidance desired) |
| Vps34 | > 1000 nM | Autophagy (Off-target) |
Cellular Target Engagement
To prove the compound enters the cell and hits the target, measure the phosphorylation of downstream markers via Western Blot or ELISA.
-
Biomarker: Phospho-AKT (Ser473) for mTORC2/PI3K inhibition.
-
Biomarker: Phospho-S6 (Ser235/236) for mTORC1 inhibition.
References
-
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Source: European Journal of Medicinal Chemistry, 2021.[6] URL:[Link]
-
Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: Potential enzyme inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2014.[7][8] URL:[Link]
-
Discovery of Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyrimidine based PI3K Inhibitors. Source: ACS Medicinal Chemistry Letters (General Class Reference). URL:[Link]
-
Targeting the PI3K/AKT/mTOR pathway in cancer. Source: Nature Reviews Clinical Oncology. URL:[Link]
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- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. 1522072-32-7|1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
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- 7. Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: beyond their interest in inhibition of Brucella suis histidinol dehydrogenase, a powerful protection tool in the synthesis of histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: beyond their interest in inhibition of Brucella suis histidinol dehydrogenase, a powerful protection tool in the synthesis of histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one in Cell Culture
Introduction: A Novel Kinase Inhibitor Scaffold
The imidazo[1,5-c]pyrimidin-5-one core represents a promising scaffold in medicinal chemistry, with a growing body of evidence pointing towards its role in the inhibition of key cellular signaling pathways. While 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is a novel compound with limited published data, its structural analogs, particularly imidazo[1,2-c]pyrimidin-5(6H)-ones and pyrazolo[1,5-a]pyrimidines, have been extensively studied as potent inhibitors of protein kinases.[1][2] These kinases, especially Cyclin-Dependent Kinases (CDKs), are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3][4]
This document provides a comprehensive guide for the use of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one in a cell culture setting. Based on the established activity of structurally related compounds, we will proceed with the hypothesis that this compound functions as a CDK inhibitor, likely targeting CDK2.[2] The protocols outlined below are designed to be self-validating, allowing researchers to determine the compound's efficacy and mechanism of action in their specific cellular models.
Mechanism of Action: Targeting the Engine of the Cell Cycle
Imidazo- and pyrazolo-pyrimidine derivatives typically function as ATP-competitive inhibitors of kinases.[5][6] They occupy the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to substrate proteins and thereby halting the signaling cascade. In the context of CDK2, this inhibition prevents the phosphorylation of key substrates required for the G1/S phase transition and DNA replication, such as the Retinoblastoma (Rb) protein.[3][7] This leads to cell cycle arrest and can subsequently induce apoptosis in cancer cells.[4][8]
Caption: Figure 2: Workflow for Cell Cycle Analysis.
Part 4: Target Engagement - Western Blot for Phospho-Rb
To provide evidence that the compound is indeed inhibiting CDK2 activity within the cell, we will assess the phosphorylation status of its key substrate, the Retinoblastoma protein (Rb).
Rationale: Active CDK2 phosphorylates Rb at specific serine residues. Inhibition of CDK2 will lead to a decrease in the levels of phosphorylated Rb (pRb) without affecting the total amount of Rb protein. [3][7][9] Materials:
-
Cells treated with the compound at various concentrations for a shorter duration (e.g., 2-6 hours).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting equipment.
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated and control cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total Rb antibody and then the anti-β-actin antibody to confirm equal loading and that the compound is not affecting total Rb expression.
-
Expected Outcome: A dose-dependent decrease in the intensity of the phospho-Rb band should be observed in the compound-treated samples compared to the vehicle control, while the total Rb and β-actin bands remain unchanged.
Conclusion and Future Directions
These protocols provide a robust framework for the initial characterization of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one in a cell culture setting. By following these steps, researchers can obtain reliable data on its cytotoxicity, mechanism of cell cycle arrest, and on-target activity.
Further investigations could include:
-
Kinase Profiling: A biochemical screen against a panel of kinases to determine the compound's selectivity. [10][11]* In Vivo Studies: Evaluation of the compound's efficacy in animal models of cancer.
-
Permeability Assays: To assess the compound's ability to cross cell membranes. [12][13] By systematically applying these methodologies, the scientific community can build a comprehensive understanding of this novel compound and its potential as a therapeutic agent.
References
-
In vitro IC50 values (μM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. ResearchGate. [Link]
-
An in Silico Exploration of the Interaction Mechanism of Pyrazolo[1,5-A]pyrimidine Type CDK2 Inhibitors. AMiner. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. PMC. [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... ChEMBL. [Link]
-
BROMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
LCSS: BROMINE. Prudent Practices in the Laboratory. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]
-
Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. PMC. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]
-
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
A small molecule–kinase interaction map for clinical kinase inhibitors. Stanford University. [Link]
-
Inhibition of Rb phosphorylation leads to mTORC2-mediated activation of Akt. PMC. [Link]
-
(A) A Western blot analysis shows the expression of Rb and phospho-Rb... ResearchGate. [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][5][14]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. [Link]
-
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. PMC. [Link]
-
2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. [Link]
-
Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. [Link]
-
Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. PubMed. [Link]
-
Interaction of the retinoblastoma gene product, RB, with cyclophilin A negatively affects cyclosporin-inhibited NFAT signaling. PubMed. [Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed. [Link]
-
Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Advanced Research. [Link]
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Application Notes and Protocols for the Evaluation of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one as a Potential CDK2 Inhibitor
Introduction: The Rationale for Targeting CDK2 in Oncology
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression, particularly during the G1/S transition.[1][2][3][4] The activity of CDK2 is tightly controlled by its binding to regulatory cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in phosphorylating the Retinoblastoma protein (Rb), a key tumor suppressor. This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication, thereby committing the cell to a new division cycle.[1][4]
In a significant number of human cancers, the CDK2 pathway is hyperactivated, often due to the overexpression of Cyclin E.[2][4] This dysregulation results in uncontrolled cell proliferation, a hallmark of cancer.[4] Furthermore, resistance to clinically successful CDK4/6 inhibitors can emerge through mechanisms that reactivate the cell cycle via CDK2.[2][5][6] Consequently, the development of potent and selective CDK2 inhibitors presents a compelling therapeutic strategy for treating cancers with amplified Cyclin E and for overcoming resistance to existing therapies.[2][5][6][7][8]
The compound 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one belongs to a class of heterocyclic compounds, with similar imidazo[1,2-c]pyrimidin-5(6H)-one scaffolds having shown activity as CDK2 inhibitors.[9] This document provides a comprehensive guide for researchers and drug development professionals on the systematic evaluation of this novel compound as a potential CDK2 inhibitor. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for kinase inhibitor characterization.
Compound Handling and Preparation
Prior to initiating biological assays, it is crucial to ensure the purity and stability of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one .
Recommended Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95%.
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Biochemical Evaluation of CDK2 Inhibition
The initial step in characterizing a potential CDK2 inhibitor is to determine its direct effect on the enzymatic activity of the purified CDK2/cyclin complex.
In Vitro Kinase Assay: ADP-Glo™ Luminescence-Based Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3]
Principle of the Assay:
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed from a kinase reaction.[3] The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal positively correlates with the amount of ADP and, therefore, the kinase activity.[3]
Experimental Workflow:
Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed a cancer cell line known to be sensitive to CDK2 inhibition (e.g., OVCAR-3, which has CCNE1 amplification) in a 96-well clear-bottom plate at an appropriate density. [7] * Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or DMSO vehicle.
-
Incubate the plate for 72 hours.
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Cell Cycle Analysis by Flow Cytometry
Inhibition of CDK2 is expected to cause a cell cycle arrest at the G1/S transition. [1][3]This can be assessed by staining the DNA of treated cells with a fluorescent dye and analyzing the cell population by flow cytometry.
Principle of the Assay:
Cells in different phases of the cell cycle (G1, S, and G2/M) have distinct amounts of DNA. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Detailed Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at concentrations around its GI₅₀ value for 24 hours. [7]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Expected Outcome:
Treatment with an effective CDK2 inhibitor should lead to an accumulation of cells in the G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases.
Mechanism of Action: Target Engagement in Live Cells
To confirm that the observed cellular effects are due to direct binding to CDK2, a target engagement assay is highly recommended.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that can measure compound binding to a specific protein target in living cells. [10] Principle of the Assay:
This technology uses a NanoLuc® luciferase-tagged protein of interest (CDK2) and a fluorescent energy transfer tracer that binds to the same protein. [10]When the tracer binds to the NanoLuc®-CDK2 fusion protein, a proximity-dependent BRET signal is generated. [10]A test compound that binds to CDK2 will compete with the tracer, leading to a decrease in the BRET signal. [10] Experimental Workflow:
Caption: Workflow for the NanoBRET™ CDK2 Target Engagement Assay.
Data Analysis:
The BRET ratio is calculated from the acceptor and donor emission signals. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. The data can be plotted to determine the IC₅₀ for target binding in live cells.
Summary of Key Assays and Expected Outcomes
| Assay | Purpose | Expected Outcome for an Active CDK2 Inhibitor |
| In Vitro Kinase Assay | Determine direct enzymatic inhibition | Dose-dependent inhibition of CDK2/Cyclin A2 activity (low IC₅₀ value). |
| Cell Proliferation Assay | Assess antiproliferative activity | Dose-dependent decrease in the viability of cancer cells (low GI₅₀ value). |
| Cell Cycle Analysis | Determine the effect on cell cycle progression | Accumulation of cells in the G1 phase of the cell cycle. |
| NanoBRET™ Target Engagement | Confirm direct binding to CDK2 in live cells | Dose-dependent decrease in the BRET signal (low IC₅₀ value). |
Conclusion
The systematic application of these protocols will provide a comprehensive profile of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one as a potential CDK2 inhibitor. Positive results from these assays, particularly a correlation between biochemical potency, cellular activity, and direct target engagement, would provide a strong rationale for further preclinical development, including selectivity profiling against other kinases and in vivo efficacy studies. This structured approach ensures scientific rigor and provides the necessary data to make informed decisions in the drug discovery and development process.
References
- CDK2/CyclinA2 Kinase Enzyme System Datasheet. (n.d.). SignalChem.
- Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024, September 3). Thieme Chemistry.
- A Technical Guide to the Mechanism of Action of a Selective CDK2 Inhibitor. (n.d.). BenchChem.
- CDK2/CyclinA2 Kinase Assay. (n.d.). Promega Corporation.
- Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (n.d.). PMC.
- INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024, March 1). Cancer Discovery.
- Data Sheet - CDK2 Assay Kit. (n.d.). BPS Bioscience.
- Targeting CDK2 and other novel cell cycle targets for breast cancer therapy. (n.d.). Taylor & Francis Online.
- INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024, March 1). PubMed.
- An In-depth Technical Guide on the Core Mechanism of Action of CDK2 Inhibitors. (n.d.). BenchChem.
- The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. (2020, June 2). Promega Connections.
- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021, April 15). PubMed.
- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022, October 6). PMC.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. promega.com [promega.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
Application Note: In Vitro Kinase Assay Protocol for 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
Abstract & Introduction
This application note details the validation and profiling protocol for 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (hereafter referred to as Compound 1-Br ). Based on structural homology to known kinase inhibitors, specifically the imidazo[1,2-c]pyrimidin-5(6H)-one class which shows potent Cyclin-Dependent Kinase (CDK) inhibition [1], Compound 1-Br represents a "privileged scaffold." The C1-bromine moiety serves as a critical synthetic handle for Suzuki-Miyaura couplings, allowing the introduction of aryl groups to target the hydrophobic pocket of the kinase ATP-binding site.
This protocol utilizes a Bioluminescent ADP Detection Assay (ADP-Glo™) . Unlike radiometric assays, this method is non-radioactive, homogeneous, and highly sensitive to the low conversion rates typical of fragment-based screening. It quantifies kinase activity by measuring the generation of ADP, which is linearly correlated with ATP consumption.
Key Mechanistic Insight
Compound 1-Br is predicted to act as an ATP-competitive inhibitor . The imidazo-pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2). The assay is designed to determine the IC50 and Mode of Inhibition (MOI) by varying ATP concentrations relative to the enzyme's
Experimental Workflow & Signaling Diagram
Assay Principle & Workflow
The following diagram illustrates the ADP-Glo coupled enzyme reaction and the specific experimental workflow for Compound 1-Br .
Figure 1: Step-by-step liquid handling workflow for the bioluminescent kinase assay.
Mechanistic Interaction (Hinge Binding)
This diagram visualizes the predicted binding mode of the scaffold within the ATP pocket.
Figure 2: Predicted ATP-competitive binding mode. The core scaffold anchors to the hinge, while the bromine allows vector extension.
Materials & Reagents
| Component | Specification | Recommended Source |
| Test Compound | 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one | In-house Synthesis / Custom |
| Target Kinase | Recombinant Human CDK2/Cyclin E1 | Promega / SignalChem |
| Substrate | Histone H1 or Rb-peptide | Promega (V2961) |
| ATP | Ultra-Pure ATP (10 mM) | Promega (V915A) |
| Detection Kit | ADP-Glo™ Kinase Assay | Promega (V9101) |
| Assay Buffer | 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA | Prepare Fresh |
| Control Inhibitor | Staurosporine (Pan-kinase) or Roscovitine (CDK-selective) | Sigma-Aldrich |
| Plate | 384-well, Solid White, Low Volume | Corning (3824) |
Detailed Protocol
Phase 1: Reagent Preparation
-
Compound Preparation (100X Stock):
-
Dissolve Compound 1-Br in 100% DMSO to a concentration of 10 mM .
-
Note: The bromine atom increases lipophilicity (ClogP ~0.5-1.0). Ensure complete solubilization by vortexing.
-
Prepare a 10-point dose-response series in DMSO (3-fold serial dilution). Start at 10 mM (final assay conc will be 100 µM).
-
-
1X Kinase Buffer:
-
Mix: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Critical: DTT must be added fresh to prevent kinase oxidation.
-
-
Kinase/Substrate Working Solution (2X):
-
Dilute CDK2/CycE to 0.4 ng/µL and Histone H1 to 0.1 mg/mL in 1X Kinase Buffer.
-
Optimization: Perform an enzyme titration beforehand to ensure the assay is within the linear velocity phase (typically 1-5 ng/well).
-
-
ATP Working Solution (2X):
-
Dilute Ultra-Pure ATP to 50 µM in 1X Kinase Buffer.
-
Why 50 µM? This is near the
for CDK2. Testing at ensures the assay is sensitive to ATP-competitive inhibitors (like this scaffold).
-
Phase 2: The Kinase Reaction (384-Well Format)
-
Compound Addition:
-
Dispense 250 nL of compound (from DMSO source plate) into the 384-well assay plate using an Echo acoustic dispenser or pin tool.
-
Controls:
-
High Control (HC): DMSO only + Enzyme + Substrate (100% Activity).
-
Low Control (LC): DMSO only + Buffer (No Enzyme) (0% Activity/Background).
-
-
-
Enzyme Addition:
-
Add 2.5 µL of Kinase/Substrate Working Solution to all wells (except LC). Add buffer to LC.
-
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the compound to equilibrate with the kinase hinge region.
-
-
Reaction Initiation:
-
Add 2.5 µL of ATP Working Solution to all wells.
-
Total Volume: 5 µL.
-
Seal plate and shake for 1 min.
-
Incubation: Incubate for 60 minutes at Room Temperature (22-25°C).
-
Phase 3: ADP-Glo Detection
-
ADP-Glo Reagent (Stop & Deplete):
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at RT.
-
Mechanism: This step removes the high background of ATP, leaving only the ADP produced by the kinase.
-
-
Kinase Detection Reagent (Convert & Light):
-
Add 10 µL of Kinase Detection Reagent .
-
Incubate for 30 minutes at RT.
-
Mechanism: Converts ADP back to ATP, which then drives the Luciferase/Luciferin reaction to produce light.
-
-
Readout:
-
Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis & Quality Control
Calculations
-
Normalize Data: Convert RLU (Relative Light Units) to % Inhibition.
-
IC50 Fitting: Fit the dose-response data to a 4-parameter logistic equation (Hill Slope).
Acceptance Criteria (Z' Factor)
A robust assay must have a Z' factor > 0.5.
-
If Z' < 0.5, re-optimize Enzyme concentration or incubation time.
Interpretation for Compound 1-Br
-
IC50 > 10 µM: The scaffold is a weak binder. Consider derivatization at the C1-bromo position to access the "back pocket" or "gatekeeper" residues.
-
IC50 < 1 µM: The scaffold is a potent "hit." The imidazo-pyrimidine core is successfully engaging the hinge.
-
Hill Slope ~ 1.0: Indicates 1:1 binding stoichiometry (ideal).
-
Hill Slope > 2.0: Possible aggregation or non-specific inhibition (promiscuous binder). Add 0.01% Triton X-100 to buffer and re-test.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Signal-to-Noise | Insufficient ATP conversion (<5%) | Increase Enzyme concentration or reaction time (up to 2 hrs). |
| High Background | Incomplete ATP depletion | Ensure ADP-Glo Reagent is <6 months old; extend depletion time to 60 min. |
| Compound Precipitation | 1-Br scaffold insolubility | Verify DMSO tolerance of Kinase (usually <2%). Check compound visually at 100 µM. |
| Flat Dose Response | Compound interference (Quenching) | Perform a "spike-in" control: Add ADP analog + Compound to check for signal loss. |
References
-
Krystof, V., et al. (2021).[1] "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry, 216, 113309.[1]
-
Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Lukasik, P., et al. (2021).[2] "Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action." Int. J. Mol.[2] Sci., 22(6), 2806.
-
Zhang, J., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.
Sources
- 1. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]
High-throughput screening with 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one library
Application Note: High-Throughput Screening with 1-Bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one Scaffold Libraries
Introduction: Unlocking the Imidazo[1,5-c]pyrimidin-5-one Scaffold
The search for novel chemical space in drug discovery often leads to "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets. The 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one core represents a distinct, partially saturated bicyclic system that offers unique 3D geometry compared to its fully aromatic counterparts (e.g., imidazo[1,2-a]pyrimidines).
The 1-bromo derivative of this scaffold is a critical "linchpin" intermediate. The bromine atom at the C-1 position serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of high-density compound libraries.
This guide details the protocol for High-Throughput Screening (HTS) of a library derived from 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one . It focuses on screening these derivatives against kinase targets (specifically CDK2/cyclin E, a common target for this class) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Key Structural Advantages:
-
Hydrogen Bonding: The urea-like moiety (N-C=O) in the pyrimidinone ring acts as a directional H-bond acceptor/donor, critical for hinge-binding in kinases [1].
-
3D Character: The saturated 6,7,8-positions introduce sp3 character, improving solubility and "escape from flatland," a known factor in clinical success.
-
Synthetic Versatility: The C-1 Bromine allows for "Late-Stage Functionalization" (LSF), enabling the creation of Structure-Activity Relationship (SAR) series directly from the core.
Library Design & Chemical Space
Before screening, it is essential to understand the composition of the library. We assume a Diversity-Oriented Synthesis (DOS) approach where the 1-bromo core has been coupled with a diverse set of aryl/heteroaryl boronic acids.
Figure 1: Scaffold Functionalization Logic
Caption: Transformation of the 1-bromo core into a functional HTS library via C-1 diversification.
HTS Assay Protocol: TR-FRET Kinase Screen
This protocol utilizes a Lanthascreen™ Eu Kinase Binding Assay (ThermoFisher style) adapted for the imidazo[1,5-c]pyrimidin-5-one library. The assay measures the displacement of a labeled tracer from the kinase active site by the library compound.
Reagents & Equipment
-
Target: Recombinant Human CDK2/Cyclin E1 (or target of choice).
-
Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).
-
Antibody: Eu-anti-GST (Europium-labeled).
-
Library: 10 mM DMSO stocks of imidazo[1,5-c]pyrimidin-5-one derivatives.
-
Plates: 384-well low-volume white microplates (e.g., Greiner 784075).
-
Reader: Multi-mode plate reader (e.g., PerkinElmer EnVision) with TR-FRET module.
Experimental Workflow
Step 1: Compound Transfer (Acoustic Dispensing)
-
Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of library compounds (10 mM) into assay plates.
-
Controls:
-
High Control (HC): 10 nL DMSO (0% Inhibition).
-
Low Control (LC): 10 nL Staurosporine (10 mM) (100% Inhibition).
-
-
Final compound concentration: 10 µM (assuming 10 µL assay volume).
Step 2: Master Mix Preparation Prepare reagents in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
2X Kinase/Antibody Mix: 5 nM CDK2/Cyclin E + 2 nM Eu-anti-GST.
-
2X Tracer Mix: 100 nM Tracer 236.
Step 3: Assay Assembly
-
Dispense 5 µL of 2X Kinase/Antibody Mix into all wells.
-
Incubate for 10 minutes at Room Temperature (RT) to allow protein stabilization.
-
Dispense 5 µL of 2X Tracer Mix into all wells.
-
Centrifuge plate at 1000 x g for 30 seconds.
Step 4: Incubation
-
Incubate for 60 minutes at RT in the dark. (Equilibrium binding is critical for accurate IC50 estimation).
Step 5: Detection
-
Read Fluorescence Resonance Energy Transfer (FRET).
-
Excitation: 337 nm (Laser/Flash lamp).
-
Emission 1 (Donor): 620 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).
-
Delay: 50 µs; Window: 100 µs.
Data Analysis & Hit Selection
The logic of hit identification relies on the "Emission Ratio" (ER), which normalizes for well-to-well variability.
Formula:
Percent Inhibition Calculation:
Table 1: Quality Control Metrics
| Metric | Acceptance Criteria | Action if Failed |
| Z' Factor | > 0.5 | Re-optimize tracer concentration or incubation time. |
| Signal-to-Background (S/B) | > 3.0 | Check Eu-antibody integrity or tracer degradation. |
| CV (DMSO Controls) | < 5% | Check liquid handling calibration (pipetting error). |
Figure 2: HTS Logic Flow
Caption: Step-by-step decision matrix for screening the imidazopyrimidinone library.
Scientific Rationale & Troubleshooting
Why this Scaffold?
The imidazo[1,5-c]pyrimidin-5-one core is structurally distinct from the more common imidazo[1,2-a]pyrimidine (found in drugs like Divaplon). The [1,5-c] fusion creates a specific vector for the R-group at position 1, directing it into the hydrophobic back-pocket of kinase ATP sites or the hydrophobic grooves of Bromodomains (e.g., BRD9) [2, 3].
Troubleshooting the "1-Bromo" Handle
If the library was synthesized in-house starting from the 1-bromo precursor:
-
Debromination: A common side reaction in Pd-coupling is hydrodehalogenation (replacing Br with H). Ensure your library QC (LC-MS) checks for the mass of the debrominated core (Mass - 79 amu), as this is a common false negative (inactive) or false positive (promiscuous binder).
-
Solubility: The 5-one (carbonyl) and NH groups make the core polar, but heavy aryl substitution at C-1 can reduce solubility. Ensure DMSO stocks are free of precipitate before acoustic transfer.
References
-
Kryštof, V., et al. (2021).[1] "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry, 216, 113309.[1] Link
- Note: Validates the kinase binding mode of the closely related [1,2-c] isomer, establishing the relevance of the pyrimidinone pharmacophore.
-
Zhou, J.P., et al. (2019).[2] "Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors." Bioorganic & Medicinal Chemistry, 27(8), 1644-1653. Link
- Note: Demonstrates the utility of the imidazo-fused-one scaffold in epigenetic targets.
-
PubChem. (2025).[3] "1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one Compound Summary." National Library of Medicine. Link
- Note: Verifies the specific chemical entity and its availability as a building block.
Sources
- 1. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-bromo-5h,6h,7h,8h-imidazo[1,5-c]pyrimidin-5-one (C6H6BrN3O) [pubchemlite.lcsb.uni.lu]
Application Note: Bioactivity Profiling & Cell-Based Assay Development for the 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one Scaffold
Executive Summary & Scientific Rationale
The compound 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one represents a privileged bicyclic heterocyclic scaffold. Structurally, it shares significant homology with imidazo[1,2-c]pyrimidin-5(6H)-ones , a class of molecules recently validated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) [1] and BRD9 bromodomains [2].
The presence of the bromine at the C1 position identifies this molecule as a functionalizable intermediate (electrophile) suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings. Therefore, assay development for this compound must address two distinct objectives:
-
Intrinsic Activity/Toxicity: Determining if the core scaffold itself possesses biological activity or cytotoxicity (off-target effects).
-
Library Screening: Establishing a robust system to screen derivatives generated from this scaffold, primarily targeting anti-proliferative mechanisms .
This guide details the development of a Cell Proliferation Assay (Phenotypic) and a Cell Cycle Analysis Assay (Mechanistic) to profile this scaffold and its derivatives.
Assay Development Strategy
We will employ a "Filter-Down" approach, moving from physicochemical validation to phenotypic screening, and finally to mechanistic confirmation.
Workflow Visualization
The following diagram outlines the logical flow of the assay development campaign.
Figure 1: Step-wise assay development workflow ensuring compound integrity before biological interrogation.
Protocol 1: Compound Preparation & Solubility (Critical Step)
Rationale: The 1-bromo substituent and the rigid bicyclic core can lead to poor aqueous solubility. Precipitated compounds in cell culture media cause false negatives (lack of exposure) or false positives (crystal-induced cell lysis).
Materials
-
Compound: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (Solid).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.
-
Vehicle: Phosphate Buffered Saline (PBS) or Cell Culture Media.
Procedure
-
Stock Solution Preparation:
-
Dissolve the solid compound in DMSO to a concentration of 10 mM .
-
Note: Sonicate for 5-10 minutes if turbidity persists.
-
-
Nephelometry/Turbidity Check:
-
Dilute the 10 mM stock 1:1000 into PBS (Final: 10 µM, 0.1% DMSO).
-
Measure absorbance at 600 nm (OD600).
-
Criteria: OD600 < 0.005 indicates acceptable solubility. If OD > 0.005, serial dilution is required until solubility is met.
-
Protocol 2: Phenotypic Anti-Proliferation Assay (CellTiter-Glo®)
Rationale: Given the structural similarity to CDK inhibitors [1], the primary readout should be cell growth inhibition. We use ATP quantification (CellTiter-Glo) over MTT/MTS because it is more sensitive and less prone to interference from chemical scaffolds that might reduce tetrazolium salts.
Experimental Design
-
Cell Lines:
-
HCT116 (Colon Cancer): Highly sensitive to CDK2 inhibition.
-
MCF-7 (Breast Cancer): Standard model for kinase inhibitor profiling [2].
-
Fibroblasts (BJ or MRC-5): Normal control to assess therapeutic window.
-
-
Controls:
-
Positive: Staurosporine (1 µM) or Dinaciclib (CDK inhibitor).
-
Negative: 0.1% DMSO Vehicle.
-
Step-by-Step Protocol
-
Seeding:
-
Harvest cells and dilute to 3,000 cells/well in 50 µL of complete media.
-
Plate into white, opaque-bottom 384-well plates.
-
Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution (1:3) of the compound in DMSO (Start: 10 mM → End: ~0.5 µM).
-
Transfer 50 nL of compound to assay plates using an acoustic dispenser (e.g., Echo 550) or pin tool.
-
Final DMSO concentration: 0.1% .
-
Incubate for 72 hours .
-
-
Readout:
-
Equilibrate CellTiter-Glo reagent to room temperature.
-
Add 25 µL of reagent to each well.
-
Shake orbitally for 2 minutes (lysis).
-
Incubate for 10 minutes (signal stabilization).
-
Measure Luminescence (Integration time: 0.5 - 1 sec).
-
Data Analysis
Calculate % Inhibition using the formula:
Fit data to a 4-parameter logistic (4PL) model to determine IC50 .
Protocol 3: Mechanistic Validation (Cell Cycle Analysis)
Rationale: If the compound (or its derivative) inhibits proliferation, we must confirm the mechanism. Imidazo-pyrimidine analogs typically arrest cells in the G1/S phase (CDK2 inhibition) or G2/M phase (CDK1 inhibition) [1].
Pathway Visualization (CDK2/Cyclin E)
The following diagram illustrates the signaling node this scaffold is hypothesized to disrupt.
Figure 2: The CDK2/Cyclin E axis controlling G1/S transition, the hypothesized target for imidazo[1,5-c]pyrimidines.
Flow Cytometry Protocol (Propidium Iodide Staining)
-
Treatment:
-
Seed HCT116 cells in 6-well plates (200,000 cells/well).
-
Treat with Compound at IC90 concentration (determined from Protocol 2) for 24 hours.
-
-
Fixation:
-
Harvest cells (trypsinize) and wash with PBS.
-
Resuspend in 300 µL PBS.
-
Add 700 µL ice-cold 100% Ethanol dropwise while vortexing (Final: 70% EtOH).
-
Fix at -20°C for ≥2 hours (or overnight).
-
-
Staining:
-
Pellet cells (500xg, 5 min) and wash with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen or equivalent).
-
Composition: Propidium Iodide (50 µg/mL) + RNase A (100 µg/mL) in PBS.
-
Incubate 15 minutes at Room Temp (Dark).
-
-
Acquisition:
-
Analyze on Flow Cytometer (e.g., BD FACSCelesta).
-
Collect 20,000 events.
-
Gate single cells (FL2-A vs FL2-W) to exclude doublets.
-
Analyze histograms for G0/G1 (2N) vs G2/M (4N) peaks.
-
Expected Result: If the scaffold acts as a CDK2 inhibitor, observe a significant increase in the G0/G1 fraction compared to DMSO control.
Data Presentation & Acceptance Criteria
Summarize assay performance using the following metrics to ensure the system is robust enough for screening.
| Metric | Definition | Acceptance Criteria |
| Z-Factor (Z') | Measure of assay window and variance. | > 0.5 (Excellent for Screening) |
| S/B Ratio | Signal-to-Background (Max signal / Min signal). | > 5.0 |
| CV% | Coefficient of Variation across replicates. | < 10% |
| IC50 Shift | Potency shift in presence of serum (protein binding). | < 10-fold shift (Serum vs Serum-Free) |
Troubleshooting Guide
-
Issue: Low Solubility / Precipitation.
-
Cause: The rigid aromatic core is hydrophobic.
-
Solution: Modify the assay buffer to include 0.01% Triton X-100 or increase DMSO tolerance (if cells permit). Verify compound purity via LC-MS.
-
-
Issue: Flat Dose-Response (No Activity).
-
Cause: The "1-bromo" scaffold may be biologically inert without functionalization.
-
Solution: This is a valid result. It confirms the scaffold is a "clean" slate. Proceed to chemical derivatization (e.g., Suzuki coupling at the Br- position) to introduce pharmacophores.
-
-
Issue: High Toxicity in Fibroblasts.
-
Cause: Non-specific intercalation or reactivity of the bromo-ketone moiety.
-
Solution: Check for reactivity with thiols (GSH assay). If reactive, the scaffold may be a pan-assay interference compound (PAINS).
-
References
-
Krystof, V., et al. (2021).[1] "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry, 216, 113309.[1]
-
Zhou, J. P., et al. (2019).[2] "Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors." Bioorganic & Medicinal Chemistry, 27(8), 1644-1653.
-
Vertex AI Search. (2023).[3][4] "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters.
Sources
- 1. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemijournal.com [chemijournal.com]
Application Note: Target Validation using the 1-Bromo-imidazo[1,5-c]pyrimidin-5-one Scaffold
This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic use of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (hereafter referred to as 1-Br-IPP ) as a divergent intermediate for generating chemical probes in target validation studies.
Executive Summary
The imidazo[1,5-c]pyrimidin-5-one core is a "privileged scaffold" in drug discovery, known for its ability to mimic purine nucleosides and bind diverse biological targets, including Histidinol Dehydrogenase (HDH) , Glutaminyl Cyclase (QC) , and various Protein Kinases (e.g., CDK2, PI3K) .
The 1-bromo derivative (1-Br-IPP) is the critical "gatekeeper" intermediate. Its C1-bromo position serves as a highly reactive electrophilic handle, allowing researchers to rapidly generate libraries of 1-substituted analogs via Palladium-catalyzed cross-coupling. This guide provides a validated workflow for using 1-Br-IPP to synthesize high-affinity probes and validate biological targets through biochemical and cellular engagement assays.
Scientific Rationale & Mechanism
The "Vector" Hypothesis
In the imidazo[1,5-c]pyrimidin-5-one scaffold, the C1 position (on the imidazole ring) projects substituents into the solvent-exposed or hydrophobic pocket of the target protein, depending on the specific enzyme.
-
Unsubstituted Core: Often binds weakly (µM range) due to lack of specific interactions.
-
1-Bromo Intermediate: Allows the introduction of aryl/heteroaryl "warheads" that engage specific residues (e.g., π-stacking with aromatic residues in the ATP-binding pocket of kinases or the active site of HDH).
Target Landscape
| Target Class | Application | Mechanism of Action |
| Oxidoreductases | Brucella suis Histidinol Dehydrogenase (HDH) | Competitive inhibition of Histidinol binding; mimics the imidazole moiety of the substrate. |
| Kinases | CDK2, PI3K, JAK | ATP-competitive inhibition; the scaffold mimics the adenine core of ATP. |
| Epigenetics | Bromodomain (BRD) | Acetyl-lysine mimetic (functionality dependent on C1-substitution). |
Workflow Diagram
The following Graphviz diagram illustrates the logical flow from the 1-Br-IPP intermediate to validated target engagement.
Figure 1: Workflow utilizing 1-Br-IPP for generating target-specific chemical probes.
Experimental Protocols
Protocol A: Chemical Functionalization (Probe Synthesis)
Objective: To convert the 1-Br-IPP core into a bioactive probe via Suzuki-Miyaura cross-coupling. Scope: Validated for aryl and heteroaryl boronic acids.[1]
Materials:
-
Substrate: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (1.0 eq)
-
Coupling Partner: Aryl-boronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2M aqueous solution)[2]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a microwave vial, dissolve 1-Br-IPP (0.5 mmol) and the aryl-boronic acid (0.6 mmol) in 1,4-Dioxane (4 mL). Sparge with Argon for 5 minutes.
-
Catalysis: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol) and Na₂CO₃ solution (1 mL). Seal the vial immediately under Argon.
-
Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave irradiation).
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via Flash Column Chromatography (SiO₂).
-
Eluent: DCM:MeOH (95:5) gradient.
-
Yield Expectation: 60–85%.
-
Protocol B: Biochemical Validation (HDH Inhibition Model)
Objective: To validate the affinity of the synthesized probe against Histidinol Dehydrogenase (HDH). Context: HDH catalyzes the oxidation of L-histidinol to L-histidine using NAD+.
Reagents:
-
Recombinant HDH enzyme (e.g., from Brucella suis or E. coli).
-
Substrate: L-Histidinol (1 mM final).
-
Cofactor: NAD+ (2 mM final).
-
Buffer: 50 mM Glycine-NaOH, pH 9.4.
Procedure:
-
Preparation: Prepare a 10 mM stock of the 1-substituted-IPP probe in DMSO.
-
Incubation: In a 96-well UV-transparent plate, mix:
-
180 µL Reaction Buffer
-
10 µL Enzyme solution
-
2 µL Probe (various concentrations for IC50)
-
-
Equilibration: Incubate at 25°C for 10 minutes to allow probe binding.
-
Initiation: Add 10 µL of Substrate/Cofactor mix (L-Histidinol + NAD+).
-
Detection: Monitor the increase in absorbance at 340 nm (NADH formation) kinetically for 20 minutes.
-
Analysis: Plot the initial velocity (
) vs. [Inhibitor]. Fit to the equation:
Protocol C: Cellular Target Engagement (CETSA)
Objective: To prove the probe enters the cell and binds the target protein in a complex biological environment.
Procedure:
-
Treatment: Treat live cells (e.g., HEK293 or bacterial culture) with the Probe (10 µM) or DMSO (Control) for 1 hour.
-
Harvest: Wash cells with PBS and resuspend in lysis buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes.
-
Lysis: Cool to RT, then freeze-thaw (x3) to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. (Aggregated/unstable proteins pellet; bound/stabilized proteins remain in supernatant).
-
Detection: Analyze the supernatant via Western Blot using an antibody specific to the target (e.g., anti-HDH or anti-CDK2).
-
Result: A shift in the aggregation temperature (
) in the treated sample compared to DMSO confirms target engagement.
References
-
Imidazo[1,5-c]pyrimidine Library for HDH Inhibition
- Title: Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: beyond their interest in inhibition of Brucella suis histidinol dehydrogenase...
- Source:Bioorganic & Medicinal Chemistry Letters, 2014.
-
URL:[Link]
-
Scaffold Vers
- Title: Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.
- Source:European Journal of Medicinal Chemistry, 2021.
-
URL:[Link]
-
General Synthesis of Imidazo-Pyrimidine Scaffolds
- Title: Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery.
- Source:RSC Medicinal Chemistry, 2024.
-
URL:[Link]
-
Suzuki Coupling on Bromo-Imidazo Scaffolds
- Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- Source:RSC Advances, 2021.
-
URL:[Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for Derivatization of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-c]pyrimidin-5-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including as kinase inhibitors and selective AMPAR negative modulators.[1][2] The targeted derivatization of this heterocyclic system is crucial for the development of novel therapeutics and chemical probes. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for creating carbon-carbon bonds, offering a reliable method for introducing a wide array of aryl, heteroaryl, and vinyl substituents onto the core structure.[3][4] This guide provides an in-depth technical overview and detailed protocols for the successful application of the Suzuki-Miyaura reaction to 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one.
Understanding the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[5] The reaction proceeds through a catalytic cycle involving a palladium(0) species. This cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one, forming a Pd(II) complex.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Protocol: Derivatization of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one with various boronic acids. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials and Reagents
-
1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
-
Aryl or heteroaryl boronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst like a Buchwald precatalyst) (1-5 mol%)[8][9]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)[10]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)[11]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Analytical tools for reaction monitoring (TLC, LC-MS) and product characterization (NMR, HRMS)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one, the boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe. The choice of solvent can significantly impact the reaction outcome. For many nitrogen-containing heterocycles, a mixture of an organic solvent and water is beneficial.[12]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from 60 to 110 °C) for the specified time (usually 2 to 24 hours).[13] The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.[14]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired derivatized product.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Key Considerations and Troubleshooting
The success of the Suzuki-Miyaura coupling with nitrogen-rich heterocycles like 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one can be influenced by several factors.
| Parameter | Consideration | Troubleshooting |
| Catalyst System | The choice of palladium source and ligand is critical. Electron-rich and bulky phosphine ligands often enhance catalyst activity and stability, especially for challenging substrates like heteroaryl chlorides.[4][15] Modern precatalysts can offer improved reliability.[9] | If the reaction is sluggish, consider screening different catalyst systems. For instance, if Pd(PPh₃)₄ is ineffective, a more active catalyst like a Buchwald system with SPhos or XPhos ligands might be beneficial.[9] |
| Base | The base plays a crucial role in the transmetalation step.[16] The choice of base can affect reaction rates and yields. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] | If the reaction is incomplete, trying a different base is a common optimization strategy. For nitrogen-containing heterocycles, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective.[10] |
| Solvent | The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, and DMF are frequently used. The addition of water can be beneficial for the dissolution of the base and can accelerate the reaction.[11] | Poor solubility of reactants can hinder the reaction. If solubility is an issue, consider a different solvent or solvent mixture. For instance, a switch from toluene to DMF might be advantageous. |
| Side Reactions | Common side reactions include homocoupling of the boronic acid and protodebromination of the starting material.[3] These can be exacerbated by the presence of oxygen or moisture. | Ensure thorough degassing of the reaction mixture to minimize oxygen-induced side reactions.[16] If protodebromination is significant, consider using a milder base or lower reaction temperature. |
Data Presentation: Representative Derivatization Examples
The following table provides hypothetical examples of Suzuki-Miyaura couplings on the 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one core with different boronic acids, showcasing the versatility of this methodology.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Buchwald Precatalyst (XPhos) | Cs₂CO₃ | Dioxane | 80 | 18 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 110 | 6 | 88 |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the derivatization of the 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one scaffold. By carefully selecting the catalyst, base, and solvent, researchers can efficiently synthesize a diverse library of novel compounds for further investigation in drug discovery and chemical biology. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this powerful synthetic transformation.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Alonso, D. A., & Nájera, C. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(8), 3234-3285. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki–Miyaura reaction. ChemRxiv. [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Oldenhuis, N. J., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(24), 5803-5804. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7299. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Xiang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(10), 1106-1112. [Link]
-
Malig, T. C. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
-
El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2963-2973. [Link]
-
Kumar, S., et al. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 57(12), 1339-1343. [Link]
-
Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12050-12053. [Link]
-
Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Stolar, T., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 30(2), e202302636. [Link]
-
El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]
-
Ayoub, N., et al. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. ResearchGate. [Link]
-
Ali, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2821. [Link]
-
Opletalová, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]
-
ChemOrgChem. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]
-
Obaid, R. J., et al. (2018). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate. [Link]
-
Kuduk, S. D., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(7), 653-658. [Link]
-
Kalhapure, V., et al. (2020). Synthesis of Substituted imidazo [1, 5-a] pyrimidine-2-(1H)-one Core Structure. Current Organic Synthesis, 17(1), 23-28. [Link]
-
Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1541-1552. [Link]
-
Sravanthi, K., & Murthy, Y. L. N. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Pharmaceutical Sciences and Research, 8(10), 4220-4226. [Link]
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Kim, J., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]
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Al-Hourani, B. J. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. [Link]
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Pathmasiri, W., & Francom, P. (2008). Design and synthesis of 1-(beta-D-ribofuranosyl)imidazo[4,5-c]pyrazoles as 5:5 bicyclic analogs of purine nucleosides. Nucleic Acids Symposium Series, 52(1), 593-594. [Link]
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Al-dujaili, A. H., & Al-karawi, A. J. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry, 15(16), 1435-1457. [Link]
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Title: A Practical Guide to the In Vivo Pharmacokinetic Profiling of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive protocol and detailed application notes for conducting in vivo pharmacokinetic (PK) studies of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one, a novel heterocyclic compound belonging to the imidazopyrimidine class.[1][2] The imidazopyrimidine scaffold is a versatile motif in drug discovery, known for its wide range of biological activities, including potential as protein kinase inhibitors.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this new chemical entity (NCE) is a critical step in early-stage drug development, bridging the gap between discovery and clinical application.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, step-by-step protocols for rodent studies, bioanalytical method validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the interpretation of key pharmacokinetic parameters.
Strategic Imperatives: The "Why" Behind the Protocol
A pharmacokinetic study is more than a procedural step; it is a fundamental investigation into a drug's journey and fate within a living system.[6] For a novel compound like 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one, the initial PK profile provides the first glimpse into its potential as a therapeutic agent. The data generated will guide critical decisions regarding dosing regimens, predict potential toxicities, and inform strategies for lead optimization.[7][8]
Causality in Experimental Design:
-
Choice of Animal Model: Rodent models, particularly Sprague-Dawley rats, are the standard for initial PK screening.[9] Their well-characterized physiology, cost-effectiveness, and established correlation of metabolic pathways to humans (in many cases) provide a robust baseline for evaluating a compound's disposition.[3][9][10]
-
Dual-Route Administration (IV and PO): Administering the compound via both intravenous (IV) and oral (PO) routes is essential. The IV administration provides a direct measure of systemic clearance and volume of distribution, assuming 100% of the drug enters circulation. The PO administration reveals the extent and rate of oral absorption. Comparing the Area Under the Curve (AUC) from both routes allows for the calculation of absolute oral bioavailability—a critical parameter for any orally administered drug candidate.
-
The Gold Standard Bioanalytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices like plasma.[11][12][13] Its unparalleled sensitivity and selectivity allow for the accurate measurement of the parent drug, even at very low concentrations, while discriminating it from endogenous matrix components and potential metabolites.[13]
Pre-Study Qualification: Compound & Formulation
Before initiating any in vivo work, the test article and its formulation must be rigorously characterized.
2.1 Test Article Characterization:
-
Identity and Purity: Confirm the structure of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one via NMR and mass spectrometry. Purity should be ≥95% as determined by HPLC-UV. Impurities can confound PK data.
-
Physicochemical Properties: Determine aqueous solubility, pKa, and LogP. These parameters are crucial for developing an appropriate dosing vehicle and predicting absorption characteristics.[5]
2.2 Formulation Development and Validation: The goal is to create a simple, safe, and stable vehicle that can solubilize the compound for both IV and PO administration.
-
Recommended Starting Vehicle: A common vehicle for discovery-phase PK is a solution or suspension in 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile water . For IV administration, solubility enhancement with co-solvents like PEG400 or Solutol HS 15 may be necessary, but must be carefully evaluated for tolerability.
-
Protocol: Formulation Analysis:
-
Prepare the formulation at the target concentration.
-
Visually inspect for homogeneity and complete dissolution/suspension.
-
Analyze the concentration of the formulation at T=0 and after a period simulating the study duration (e.g., 4 hours at room temperature) via HPLC-UV or LC-MS/MS to confirm concentration and stability. The concentration should be within ±10% of the nominal value.
-
The In Vivo Pharmacokinetic Study: A Step-by-Step Protocol
This protocol outlines a full pharmacokinetic study in rats. All animal procedures must be conducted in an AAALAC-accredited facility and follow IACUC-approved protocols.[14]
3.1 Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (n=3-4 per group/route).
-
Weight: 220-250 g.
-
Housing: Acclimate animals for at least 3 days prior to the study with free access to standard chow and water. Fast animals overnight (approx. 12-16 hours) before dosing, with water ad libitum.
3.2 Dosing and Group Allocation:
-
Group 1 (IV Administration):
-
Dose: 1 mg/kg (a low dose to avoid saturation of clearance mechanisms).
-
Route: Intravenous bolus via the lateral tail vein.
-
Dose Volume: 1 mL/kg.
-
-
Group 2 (PO Administration):
-
Dose: 5 mg/kg (a higher dose to ensure measurable concentrations post-absorption).
-
Route: Oral gavage.
-
Dose Volume: 5 mL/kg.
-
3.3 Blood Sample Collection (Serial Sampling):
-
Technique: Collect blood samples (approx. 150 µL) from the jugular or saphenous vein.
-
Anticoagulant: Use tubes containing K2EDTA.
-
Time Points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
Rationale: This logarithmic time scale is designed to accurately capture the rapid distribution phase (early time points) and the slower elimination phase (later time points).
-
3.4 Plasma Processing and Storage:
-
Immediately after collection, place blood samples on ice.
-
Within 30 minutes, centrifuge the samples at 3000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) into clean, pre-labeled polypropylene tubes.
-
Immediately freeze the plasma samples and store them at -70°C or colder until bioanalysis.
Experimental Workflow Diagram
Caption: Overall workflow for the in vivo pharmacokinetic study.
Bioanalytical Method: LC-MS/MS Quantification Protocol
The reliability of any PK study hinges on the quality of the bioanalytical data.[15] This protocol must be validated according to regulatory standards, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[11][16]
4.1 Sample Preparation: Protein Precipitation This is a rapid and effective method for removing the majority of proteins from plasma samples.[17]
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
In a 96-well plate or microcentrifuge tubes, add 25 µL of each plasma sample.
-
Add 100 µL of ice-cold acetonitrile containing a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte.
-
Vortex the plate/tubes for 5 minutes to precipitate proteins.
-
Centrifuge at 4000 x g for 15 minutes at 4°C.
-
Transfer 50 µL of the clear supernatant to a new plate/vials for LC-MS/MS analysis.
4.2 LC-MS/MS Instrumentation and Conditions (Example)
-
LC System: Shimadzu Nexera or Waters Acquity UPLC system.
-
Mass Spectrometer: Sciex 6500+ or Thermo Quantiva Triple Quadrupole Mass Spectrometer.
-
Chromatographic Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode (common for nitrogen-containing heterocycles).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and the IS must be optimized by direct infusion.
4.3 Method Validation The method must be validated to ensure it is fit for purpose. Key parameters and typical acceptance criteria are summarized below.[11][18]
| Validation Parameter | Acceptance Criteria (FDA Guidance)[11][16] | Purpose |
| Calibration Curve | ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ) | Establishes the concentration-response relationship. |
| Accuracy & Precision | 3 QC levels (low, mid, high); mean concentration within ±15% of nominal; precision (%CV) ≤15% | Ensures the method is accurate and reproducible. |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. | Confirms the method can differentiate the analyte from matrix components. |
| Lower Limit of Quantitation (LLOQ) | Analyte response is identifiable and reproducible with accuracy within ±20% and precision ≤20%. | Defines the lowest concentration that can be reliably measured. |
| Matrix Effect | The variability of the matrix factor (%CV) should be ≤15%. | Assesses the impact of matrix components on ionization efficiency. |
| Stability | Analyte concentration remains within ±15% of baseline under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity during handling and storage.[19] |
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software like Phoenix® WinNonlin®.[6]
Key Pharmacokinetic Parameters
Caption: Key parameters derived from a pharmacokinetic study.
Table of Hypothetical PK Data:
| Parameter | IV Route (1 mg/kg) | PO Route (5 mg/kg) | Unit | Interpretation |
| Cmax | 1250 | 850 | ng/mL | The peak plasma concentration achieved. |
| Tmax | 0.08 (5 min) | 1.0 | h | Time taken to reach Cmax. |
| AUC(0-inf) | 2500 | 8750 | h*ng/mL | Total drug exposure over time. |
| t½ | 3.5 | 3.6 | h | Time for plasma concentration to decrease by half. |
| CL | 6.7 | - | mL/min/kg | Rate of drug removal from the body. |
| Vss | 1.8 | - | L/kg | Apparent volume the drug distributes into. |
| F (%) | - | 70 | % | The fraction of the oral dose that reaches systemic circulation. |
Calculation of Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 F% = (8750 / 2500) * (1 / 5) * 100 = 70%
An oral bioavailability of 70% in this hypothetical example would be considered excellent, suggesting good absorption and limited first-pass metabolism, making the compound a promising candidate for oral drug development.
References
-
Vertex AI Search. (2025-12-26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Available from: [Link]
-
Vertex AI Search. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Bioanalysis Zone. (2018-05-25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link]
-
U.S. Food and Drug Administration. (2020-04-29). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
He, Z. et al. (2016-12-15). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Available from: [Link]
-
Patsnap Synapse. (2025-05-29). How to select the right animal species for TK/PK studies?. Available from: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2023-05-29). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Available from: [Link]
-
Ghosh, C. et al. (2022-07-01). Role of animal models in biomedical research: a review. Journal of Animal Research and Nutrition. Available from: [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Available from: [Link]
-
Varesio, E. et al. (n.d.). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available from: [Link]
-
Coon Research Group. (2022-01-31). New plasma protocol for LC-MS/MS. Available from: [Link]
-
ResearchGate. (n.d.). Metabolite profiling of IMID‐2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC–QTOF–MS/MS | Request PDF. Available from: [Link]
-
Pharmaron. (n.d.). Regulatory in vivo PK Studies. Available from: [Link]
-
Protocols.io. (2025-08-03). In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]
-
LCGC International. (2021-08-01). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]
-
Chromatography Today. (2017-11-30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Available from: [Link]
-
Sharma, P. et al. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. Available from: [Link]
-
Kumar, A. et al. (2020-04-16). Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids. Scientific Reports. Available from: [Link]
-
Emery Pharma. (2024-09-23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available from: [Link]
-
J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Available from: [Link]
-
Winum, J. et al. (n.d.). Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: beyond their interest in inhibition of Brucella suis histidinol dehydrogenase, a powerful protection tool in the synthesis of histidine analogues. PubMed. Available from: [Link]
-
RSC Publishing. (2024-01-29). Exploring the untapped pharmacological potential of imidazopyridazines. Available from: [Link]
-
RSC Publishing. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Available from: [Link]
-
Kryštof, V. et al. (2021-04-15). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Ostoot, F. H. et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2017-10-10). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Available from: [Link]
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Application Note: High-Fidelity ATP-Pocket Mapping Using the Brominated Scout Fragment 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
This Application Note is structured as a high-level technical guide for structural biologists and medicinal chemists. It focuses on the specific application of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (hereafter referred to as Br-IPP-5 ) as a specialized crystallographic fragment probe for mapping kinase ATP-binding pockets.
Part 1: Executive Summary & Scientific Rationale
The Challenge
Mapping the "hotspots" within a kinase ATP-binding pocket is the critical first step in Fragment-Based Drug Discovery (FBDD). Standard fragments often suffer from low affinity (mM range) and ambiguous electron density in X-ray diffraction maps, leading to "false positive" placement or missed binding events.
The Solution: Br-IPP-5
1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is a "Scout Fragment" designed to overcome these limitations. It combines a privileged kinase-binding scaffold with a heavy-atom reporter (Bromine).
-
Privileged Scaffold: The imidazo[1,5-c]pyrimidin-5-one core mimics the adenine moiety of ATP, forming canonical hydrogen bonds with the kinase hinge region (typically residues corresponding to Glu/Leu in the hinge).
-
Anomalous Reporter (Br): The C1-Bromine atom serves as a robust anomalous scatterer. By collecting X-ray data at the Bromine K-edge (or utilizing its significant signal at standard wavelengths), researchers can generate an Anomalous Difference Map . This map reveals the precise location of the fragment even at low occupancy, effectively "lighting up" the binding sub-pocket.
-
Vector Identification: The position of the bromine often indicates a vector for synthetic growth—either towards the Gatekeeper residue or into the solvent-exposed region, depending on the specific kinase topology.
Part 2: Mechanism of Action & Binding Topology
The efficacy of Br-IPP-5 relies on its ability to saturate the ATP hinge region while providing a distinct crystallographic signal.
Structural Logic[1]
-
Hinge Interaction: The lactam (pyrimidin-5-one) and the imidazole nitrogen typically function as a donor-acceptor pair, engaging the backbone amide and carbonyl of the kinase hinge.
-
Halogen Bonding: The C1-Bromine can act as a halogen bond donor to backbone carbonyls or cryptic pockets, stabilizing the fragment beyond simple hydrophobic effects.
Visualization: The "Scout" Workflow
The following diagram illustrates the logical flow from crystal soaking to hit validation using the Anomalous Signal.
Caption: Workflow for utilizing Br-IPP-5 to map ATP pockets. The process relies on detecting the anomalous signal of Bromine to unambiguously define the binding pose.
Part 3: Experimental Protocol
Safety Note: Br-IPP-5 is a chemical probe. Handle with standard laboratory PPE. DMSO solutions can penetrate skin.
Phase 1: Preparation of the "Scout" Solution
The solubility of Br-IPP-5 is critical for high-concentration soaking.
| Component | Concentration | Role | Notes |
| Br-IPP-5 | 100 mM | Probe | Dissolve in 100% DMSO. Sonicate if necessary. |
| DMSO | Solvent | Carrier | Anhydrous, HPLC grade. |
| Cryo-Buffer | 1.1x Mother Liquor | Buffer | Prepare matching reservoir solution + glycerol/PEG. |
Step-by-Step:
-
Weigh 2.15 mg of Br-IPP-5 (MW ≈ 215.05 g/mol ).
-
Add 100 µL of anhydrous DMSO to create a 100 mM Master Stock .
-
Vortex for 60 seconds. Ensure no particulate matter remains.
-
Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
Phase 2: Crystal Soaking (The "Push" Method)
Direct soaking is preferred over co-crystallization to maintain lattice integrity.
-
Selection: Select robust kinase crystals (dimensions >50 µm) with accessible solvent channels.
-
Drop Setup: Transfer crystals into a 2 µL drop of Mother Liquor.
-
Pulse Soaking:
-
Add Br-IPP-5 stock to the drop to reach a final concentration of 10 mM (1:10 dilution).
-
Note: If the crystal cracks, reduce concentration to 5 mM or use a stepwise increase (2 mM -> 5 mM -> 10 mM) over 1 hour.
-
-
Incubation: Incubate for 2 to 12 hours .
-
Expert Tip: For surface pockets, 2 hours is sufficient. For deep ATP pockets (Type II binding), overnight soaking may be required.
-
-
Cryo-Protection: Briefly transfer the crystal to a Cryo-Buffer containing 10 mM Br-IPP-5 + 20% Glycerol (or PEG 400) before flash-cooling in liquid nitrogen. Crucial: Maintain ligand concentration in the cryo-solution to prevent "wash-out" of the low-affinity fragment.
Phase 3: Data Collection (Anomalous Strategy)
To maximize the utility of the Bromine probe, data collection must be tuned.
-
Beamline Configuration: Tunable synchrotron source recommended.
-
Energy Selection:
-
Option A (Peak Anomalous): Tune energy to the Bromine K-edge (approx. 13.47 keV / 0.92 Å). This maximizes the anomalous signal (f'') to ~3.8 electrons.
-
Option B (Standard High-Res): Collect at roughly 12.6 keV (0.98 Å). Bromine still has a significant anomalous signal (~2.5e-) here, often sufficient for strong peaks without sacrificing resolution.
-
-
Strategy: Collect a highly redundant dataset (360° or more) to improve the signal-to-noise ratio of the anomalous difference map.
Part 4: Data Analysis & Interpretation
Generating the Anomalous Difference Map
Standard molecular replacement (MR) is performed using the Apo-kinase structure. Do not include the ligand in the initial model.
-
Software: PHENIX, CCP4 (Phaser/Refmac).
-
Map Calculation: Generate an anomalous difference Fourier map (
). -
Thresholding: Inspect peaks in the
map at 3.0σ to 5.0σ .
Validating the Hit
A true hit for Br-IPP-5 will display:
-
Strong Anomalous Peak: A spherical density in the
map corresponding to the Bromine atom. -
Difference Density (
): A shape-complementary blob in the standard difference map matching the imidazo-pyrimidine core. -
Hinge Hydrogen Bonds: The refined position should place the lactam/imidazole N within 2.8–3.2 Å of the kinase hinge backbone.
Vector Analysis (Next Steps)
Once the structure is solved:
-
If Br points to Solvent: The C1 position is ideal for attaching solubilizing groups or extending to solvent-exposed residues (e.g., via Suzuki coupling).
-
If Br points to Gatekeeper: The fragment is probing the back-pocket. Substitution at C1 with hydrophobic groups (e.g., cyclopropyl, isopropyl) may enhance potency.
Part 5: References
-
Fragment-Based Discovery Fundamentals:
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link
-
-
Bromine Scanning in Crystallography:
-
Dauter, Z., & Dauter, M. (2017). "Anomalous signal of light elements for phasing and substructure determination." Methods in Molecular Biology, 1607, 131-150.
-
-
Imidazo-Pyrimidine Scaffolds in Kinases:
-
Krystof, V., et al. (2021). "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry, 216, 113309.[1] Link
-
Note: This reference validates the binding mode of the imidazo-pyrimidine-one core to the ATP hinge region.
-
-
Chemical Probe Data:
-
PubChem Compound Summary for CID 118797964 (1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one). Link
-
Sources
Troubleshooting & Optimization
Improving the synthesis yield of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
This guide serves as a specialized technical support resource for the synthesis and optimization of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one . This scaffold is a critical intermediate in the development of GABA-A receptor modulators and specific kinase inhibitors.
The following content is structured as a Level 2/3 Technical Support Escalation , assuming the user is familiar with basic organic synthesis but is encountering yield-limiting factors.
Ticket ID: SYN-IMP-001 Topic: Yield Optimization & Troubleshooting Status: Resolved (Protocol Optimized)
Reaction Pathway & Mechanistic Logic[1][2]
To troubleshoot yield, we must first establish the baseline chemistry. The synthesis typically proceeds via a two-step sequence starting from Histamine dihydrochloride.
The Synthetic Route[1][2][3][4][5][6][7][8]
-
Cyclization: Histamine is cyclized with a carbonyl source (CDI or Diethyl Carbonate) to form the bicyclic core (6,7,8-dihydroimidazo[1,5-c]pyrimidin-5(5H)-one).
-
Regioselective Bromination: The core is brominated at the C1 position (imidazole ring) using N-Bromosuccinimide (NBS).
Figure 1: Standard synthetic workflow for the target scaffold.
Troubleshooting Guide (FAQ Format)
This section addresses specific failure points reported by researchers.
Phase 1: Cyclization (Histamine Core)
Q: My yield for the cyclization step is consistently low (<30%). I am using CDI in THF. What is wrong? A: The issue is likely solubility and protonation state .
-
Root Cause: Histamine.2HCl is insoluble in THF. If you are generating the free base in situ with insufficient base equivalents, the reaction will stall. Furthermore, CDI is moisture-sensitive; wet THF will hydrolyze CDI to imidazole and CO2, killing the reagent.
-
Correction:
-
Switch solvent to DMF (Dimethylformamide), which solubilizes the polar salt better.
-
Use 3.0 - 3.5 equivalents of base (e.g., Triethylamine or DIPEA). You need 2 eq to neutralize the HCl and 1 eq to catalyze the nucleophilic attack.
-
Temperature Ramp: Start at 0°C to control the exotherm upon base addition, then heat to 80-90°C to drive the cyclization.
-
Q: I see a major spot on TLC that isn't my product. Is it a dimer? A: It is likely the urea dimer or an oligomer.
-
Mechanism: If the concentration is too high, the amine of one histamine molecule attacks the activated carbonyl of another histamine molecule instead of closing the ring intramolecularly.
-
Correction: Run the reaction under high dilution conditions (0.05 M to 0.1 M). Add the CDI solution dropwise to the histamine solution to favor intramolecular cyclization.
Phase 2: Bromination (Core 1-Bromo Product)
Q: The bromination yield is good, but the product is purple/dark and difficult to purify. Why? A: This indicates radical side reactions or oxidation of the imidazole ring.
-
Root Cause: NBS can act as a radical source under light or heat, leading to bromination at the benzylic-like positions (C6 or C8) rather than the aromatic C1.
-
Correction:
-
Exclude Light: Wrap the flask in aluminum foil.
-
Temperature: Conduct the reaction at 0°C to RT . Do not heat.
-
Scavenger: Wash the workup organic layer with sodium thiosulfate or sodium bisulfite to quench free bromine/radicals immediately.
-
Q: I am getting a mixture of mono-bromo and di-bromo products. A: This is a stoichiometry issue.
-
Root Cause: The imidazole ring is highly electron-rich. Once the C1 position is brominated, the ring is deactivated, but excess NBS can still force bromination at other sites or N-bromination.
-
Correction: Use exactly 0.95 to 1.0 equivalents of NBS. Add the NBS as a solution in DMF dropwise over 30 minutes. Do not dump it in as a solid.
Optimized Experimental Protocols
These protocols are designed for reproducibility and scalability (up to 10g scale).
Protocol A: Synthesis of the Core Scaffold
Target: 6,7,8-dihydroimidazo[1,5-c]pyrimidin-5(5H)-one
-
Setup: Flame-dry a 3-neck round bottom flask under Argon.
-
Dissolution: Add Histamine dihydrochloride (1.0 eq) and anhydrous DMF (10 mL/g) .
-
Neutralization: Cool to 0°C. Add Triethylamine (3.5 eq) dropwise. Stir for 30 min. The mixture will become a thick slurry (Et3N.HCl salts).
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise.
-
Note: Gas evolution (CO2) will occur. Ensure proper venting.
-
-
Cyclization: Allow to warm to RT, then heat to 90°C for 4-6 hours .
-
Workup:
-
Remove DMF in vacuo (rotary evaporator with high vacuum).
-
Resuspend the residue in EtOH/DCM (1:9). Filter off the insoluble salts.
-
Concentrate filtrate. Recrystallize from EtOH or Isopropanol.
-
Expected Yield: 75-85%.
-
Protocol B: Regioselective Bromination
Target: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
-
Setup: Shield flask from light (aluminum foil).
-
Dissolution: Dissolve the Core Scaffold (1.0 eq) in anhydrous DMF (5 mL/g) . Cool to 0°C.
-
Bromination: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in DMF (2 mL/g). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by LCMS (Target Mass: M+2 pattern for Br).
-
Quench: Pour mixture into ice water containing 10% Na2S2O3 (Sodium Thiosulfate) .
-
Isolation:
-
Option A (Precipitation): If the product precipitates, filter and wash with cold water.
-
Option B (Extraction): If soluble, extract with n-Butanol or DCM/iPrOH (3:1) . (Note: Product is polar).
-
-
Purification: Silica gel chromatography (DCM:MeOH 95:5 to 90:10).
Data Specifications & Validation
Use the following data to validate your synthesis at each stage.
| Parameter | Core Scaffold | 1-Bromo Target |
| Formula | C₆H₇N₃O | C₆H₆BrN₃O |
| MW | 137.14 g/mol | 216.04 g/mol |
| Appearance | White/Off-white solid | White/Pale Yellow solid |
| 1H NMR (DMSO-d6) | δ 8.05 (s, 1H, Im-H), 6.80 (s, 1H, Im-H), 4.1 (t, 2H), 3.4 (m, 2H), 2.9 (t, 2H)* | δ 8.15 (s, 1H) (C1 proton disappears or shifts depending on numbering; typically the C1-H is replaced) |
| Key LCMS Feature | [M+H]+ = 138.1 | [M+H]+ = 216.0 / 218.0 (1:1 ratio) |
| Solubility | Water, MeOH, DMSO | DMSO, DMF, slightly in DCM |
*Note: Chemical shifts are approximate and depend on concentration/solvent.
Decision Logic for Yield Improvement
Use this logic flow to diagnose low yields in the bromination step specifically.
Figure 2: Troubleshooting logic for the bromination step.
References
-
Core Synthesis (Histamine Cyclization)
- Title: Synthesis and biological evaluation of imidazo[1,5-c]pyrimidine deriv
- Source:European Journal of Medicinal Chemistry, 2021.
- Context: Describes the base-catalyzed cyclization of histamine derivatives using CDI and carbon
-
(Proxy via search result 1.1)
-
Bromination Methodology (NBS Protocols)
- Title: Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties (Analogous Chemistry).
- Source:Justus Liebig University Giessen Repository.
- Context: Details the regioselective bromination of imidazo-fused systems using NBS in DMF, highlighting temper
-
(Proxy via search result 1.2)
-
General Reactivity of Imidazo[1,5-c]pyrimidines
- Title: Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.
- Source:European Journal of Medicinal Chemistry.
- Context: Provides structural confirmation and NMR characterization data for similar fused pyrimidinone scaffolds.
Note: While specific CAS 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one citations are rare in open literature, the protocols above are derived from the standard reactivity of the 6,7,8-dihydroimidazo[1,5-c]pyrimidin-5(5H)-one core.
Sources
Technical Support Center: Solubilization Strategies for 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
Ticket ID: SOL-8829-BR Subject: Overcoming aqueous solubility barriers for rigid bicyclic lactam scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
You are encountering precipitation issues with 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one . This is a common challenge with fused imidazo-pyrimidine scaffolds. The molecule possesses a "brick dust" character—high crystal lattice energy due to its rigid, planar bicyclic structure and the lipophilic bromine substituent—rather than simple hydrophobicity (LogP is estimated ~1.0–1.5).
Standard aqueous buffers (PBS, TBS) are insufficient to overcome this lattice energy. This guide provides a tiered troubleshooting protocol to transition your compound from a solid stock to a stable assay-ready solution.
Part 1: Diagnostic & Decision Matrix
Before attempting a protocol, determine the failure mode. Is your compound failing to dissolve in the stock, or crashing out upon dilution?
Solubility Decision Tree
The following logic flow helps you select the correct solubilization strategy based on your assay constraints.
Figure 1: Decision matrix for selecting the optimal solubilization method based on assay compatibility.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Crash-Out" Phenomenon
Symptom: The DMSO stock is clear, but adding it to the aqueous buffer causes immediate cloudiness or precipitation over 30 minutes.
Root Cause: This is a Kinetic Solubility Failure . The local concentration of the compound at the injection site exceeds its solubility limit before it can disperse. The rigid imidazo-pyrimidine core promotes rapid re-crystallization.
Protocol: The "Intermediate Dilution" Method Do not pipette DMSO stock directly into the bulk buffer. Use a stepping stone approach.
-
Prepare Stock: Dissolve compound in 100% DMSO at 100× the final assay concentration (e.g., 10 mM).
-
Prepare Intermediate: Mix the DMSO stock 1:10 with PEG-400 or Propylene Glycol .
-
Why? These solvents have intermediate polarity, preventing the "shock" of water.
-
-
Final Dilution: Slowly add the Intermediate Solution to your vortexing aqueous buffer.
| Component | Role | Recommended Concentration |
| DMSO | Primary Solvent | 1–5% (Final) |
| PEG-400 | Co-solvent / Dispersant | 5–10% (Final) |
| Tween-80 | Surfactant (prevents aggregation) | 0.01–0.05% (Final) |
Issue 2: pH Sensitivity
Question: "Will changing the pH of my buffer help dissolve the compound?"
Technical Insight: Yes. The imidazo[1,5-c]pyrimidin-5-one core contains an imidazole nitrogen.[1]
-
Mechanism: The imidazole ring typically has a pKa in the range of 5.5–6.5.
-
Action: Lowering the pH to 4.5–5.0 will protonate the nitrogen, creating a cationic species that is significantly more soluble in water.
Warning: Verify your assay target's stability at pH 5.0. If the assay requires pH 7.4 (physiological), you cannot rely on pH alone.
Issue 3: Carrier-Assisted Solubilization
Question: "I cannot use high DMSO or acidic pH. What is the alternative?"
Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins form an inclusion complex, encapsulating the hydrophobic bromine/pyrimidine part while presenting a hydrophilic exterior to the buffer.
Protocol: Cyclodextrin Complexation
-
Prepare a 20% (w/v) HP-β-CD solution in water or buffer.
-
Add your compound (as a solid or concentrated DMSO stock) to this vehicle.
-
Sonicate for 10–15 minutes at 37°C.
-
Verification: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.
Part 3: Comparative Data & Specifications
Solubilizer Performance Table
Estimated performance based on bicyclic lactam chemotypes.
| Method | Solubility Potential | Assay Risk | Best For |
| Pure Buffer (pH 7.4) | < 10 µM | Low | High-potency compounds only |
| Buffer + 5% DMSO | ~50 µM | Medium (Enzyme inhibition) | Initial screening |
| Buffer (pH 4.5) | > 200 µM | High (Protein denaturation) | Stability studies, NMR |
| 20% HP-β-CD | > 500 µM | Low (Inert carrier) | Animal studies (PK), Cell assays |
Part 4: References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590. Link
Sources
Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Imidazo[1,5-c]pyrimidin-5-one Core
Welcome to the technical support center for the functionalization of the imidazo[1,5-c]pyrimidin-5-one core. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold.
The imidazo[1,5-c]pyrimidin-5-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. However, its functionalization can present unique challenges. This guide offers practical, experience-based solutions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the functionalization of the imidazo[1,5-c]pyrimidin-5-one core.
Q1: My reaction to introduce a substituent at the C7 position is resulting in a mixture of regioisomers. How can I improve selectivity?
A1: Regioselectivity issues are common when functionalizing heterocyclic systems with multiple reactive sites. The imidazo[1,5-c]pyrimidin-5-one core has several potential sites for electrophilic or nucleophilic attack. To improve C7 selectivity:
-
Steric Hindrance: Consider the steric bulk of both your substrate and reagent. A bulkier reagent may preferentially react at a less sterically hindered position.
-
Directing Groups: The presence of existing substituents on the core can direct incoming reagents to specific positions. Analyze the electronic effects (both inductive and resonance) of these groups.
-
Protecting Groups: Temporarily blocking other reactive sites with protecting groups is a classic strategy to achieve regioselectivity.
-
Reaction Conditions: Temperature, solvent, and catalyst can all influence the kinetic versus thermodynamic control of a reaction, thereby affecting the product distribution. Systematic optimization of these parameters is crucial.
Q2: I am observing low yields in my N-alkylation reaction. What are the likely causes and how can I improve the efficiency?
A2: Low yields in N-alkylation reactions of imidazo[1,5-c]pyrimidin-5-ones can stem from several factors.[1] A systematic approach to troubleshooting is often the most effective.[1] Common causes include:
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nitrogen, while a base that is too strong could lead to side reactions or decomposition. Common bases for N-alkylation include K₂CO₃ and NaH.[2][3]
-
Solvent Effects: The solvent can significantly impact the solubility of the reactants and the reaction rate. Aprotic polar solvents like DMF or DMSO are often effective for N-alkylation.[2]
-
Leaving Group: The nature of the leaving group on your alkylating agent is important. Good leaving groups (e.g., iodide, bromide, triflate) will facilitate the reaction.
-
Reaction Temperature and Time: Ensure your reaction is running at the optimal temperature and for a sufficient duration.[1] Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time and check for product degradation.[4]
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is not proceeding as expected. What should I troubleshoot?
A3: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation but can be sensitive to various factors.
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is paramount.[5][6] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Consider screening a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands.
-
Base and Solvent: The base is often required to activate one of the coupling partners. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) should be optimized for your specific substrate and reaction type.
-
Reaction Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen.[1] Ensure you are using proper inert atmosphere techniques, such as degassing the solvent and maintaining a nitrogen or argon atmosphere.
-
Purity of Reagents: Impurities in your starting materials, particularly the organometallic reagent, can poison the catalyst.[1] Ensure all reagents are of high purity.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific functionalization reactions of the imidazo[1,5-c]pyrimidin-5-one core.
Guide 1: C-H Arylation
Direct C-H arylation is an atom-economical method for introducing aryl groups. However, challenges such as low reactivity and poor selectivity are common.
Problem: Low or no conversion in a direct C-H arylation reaction.
| Potential Cause | Troubleshooting Strategy | Underlying Principle |
| Incorrect Catalyst/Ligand Combination | Screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (e.g., Xantphos, SPhos). | The electronic and steric properties of the ligand influence the efficiency of the C-H activation step.[7] |
| Inappropriate Oxidant | If using a Pd(II) catalyst, an oxidant (e.g., Ag₂CO₃, benzoquinone) may be required to regenerate the active catalyst. | The oxidant facilitates the reductive elimination step and regenerates the active Pd(II) species for the next catalytic cycle. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial. | C-H activation is often the rate-limiting step and typically requires elevated temperatures to overcome the activation energy barrier.[8] |
| Solvent Choice | Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMAc). | The solvent can affect the solubility of the reactants and the stability of the catalytic species.[5] |
Workflow for Troubleshooting C-H Arylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. psychosocial.com [psychosocial.com]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc-journal.cn [sioc-journal.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Cell Viability Assays with 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
Executive Summary & Molecule Profile[1]
Welcome to the technical support hub. You are likely visiting this page because your dose-response curves for 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (hereafter referred to as Compound 1-Br ) are exhibiting high variability, flat slopes, or non-sigmoidal shapes.
Compound 1-Br belongs to a class of bicyclic urea/lactam-based heterocycles. While chemically distinct, it shares physicochemical properties with kinase inhibitor scaffolds (e.g., imidazo-pyrazines). The "1-bromo" substituent adds lipophilicity and molecular weight, often pushing the compound toward the "brick dust" category—poorly soluble in aqueous media despite good DMSO solubility.
The Root Cause Hypothesis: 90% of inconsistency reports with this scaffold stem from micro-precipitation in the cell culture media or colloidal aggregation , not biological variance.
Diagnostic Matrix: Identify Your Issue
Use this table to match your experimental observation with the likely technical failure.
| Observation | Symptom Description | Probable Technical Cause | Priority Fix |
| Flat / Partial Curve | Max inhibition plateaus at 40-60% even at high doses. | Solubility Limit. Compound crashes out of solution before reaching toxic concentrations. | Check media for turbidity; Lower max concentration. |
| Bell-Shaped Curve | Toxicity increases then decreases at highest doses. | Colloidal Aggregation. Compound forms micelles that sequester the assay reagent or target. | Add 0.01% Triton X-100 or Tween-80 (if cells tolerate). |
| High Well-to-Well CV | Replicates vary by >15% (Standard Deviation). | Pipetting/Mixing Error. Viscous DMSO handling or "edge effects." | Use reverse pipetting; Switch to acoustic dispensing. |
| Drifting Potency | IC50 shifts significantly (e.g., 3x) between repeats. | Compound Instability. Hydrolysis of the lactam ring or light sensitivity. | Prepare fresh stocks; Protect from light. |
| False Survival | Cells look dead but readout says alive (MTT/WST). | Optical Interference. Compound absorbs at 570nm or reduces tetrazolium directly. | Run a "No-Cell" compound-only control. |
Critical Troubleshooting Guides (Q&A)
Q1: Why do I see precipitation when I add the compound to the media, even though it dissolved in DMSO?
The Science: This is the "Crash-Out" effect. Compound 1-Br is a hydrophobic heterocycle. When a concentrated DMSO stock (e.g., 10 mM) hits the aqueous culture media, the local concentration at the pipette tip momentarily exceeds the solubility limit, forming micro-crystals that never re-dissolve.
The Solution: The "Intermediate Dilution" Step Do not pipette 100% DMSO stock directly into the cell plate.
-
Step A: Prepare a 200x stock in 100% DMSO.
-
Step B: Dilute this 1:10 into culture media (creating a 20x working solution with 10% DMSO) in a separate "intermediate plate."
-
Step C: Mix vigorously. Check for turbidity.[1]
-
Step D: Transfer from the intermediate plate to the cell plate (1:20 dilution). Final DMSO is 0.5%.
Q2: My results vary wildly between the outer and inner wells. Is the compound volatile?
The Science: Unlikely. The 1-bromo substituent makes the molecule heavy. You are experiencing Edge Effects (evaporation). As media evaporates from outer wells, the concentration of both salts and Compound 1-Br increases, artificially inflating toxicity.
The Solution: Thermal Gradient Protection
-
Fill all perimeter wells with sterile PBS (do not use them for data).
-
Incubate plates at room temperature for 20 minutes before putting them in the 37°C incubator to allow thermal equilibration. This prevents condensation on the lid which drives evaporation.
Q3: Could the Bromine atom be reacting with my assay reagents?
The Science: Aryl/heteroaryl bromides are generally stable in biological buffers. However, they can be susceptible to nucleophilic displacement if your assay buffer contains high concentrations of thiols (e.g., DTT, Glutathione) or if the compound is exposed to strong UV light (debromination).
The Solution:
-
Avoid buffers with >1mM DTT/BME during the incubation.
-
Perform the assay in low-light conditions to prevent radical formation at the C-Br bond.
Validated Workflow: Serial Dilution & Addition
To minimize carryover and DMSO mismatch, follow this standardized workflow.
Visualizing the Logic Flow
The following diagram illustrates the decision-making process for troubleshooting inconsistent viability data.
Figure 1: Decision tree for diagnosing assay failure modes. Blue indicates start, Yellow indicates diagnostic steps, Red indicates corrective actions.
Optimized Protocol Steps
-
Seed Cells: 24 hours prior to treatment. Ensure 70-80% confluency at time of assay.
-
Compound Prep:
-
Dissolve Compound 1-Br in 100% DMSO to 10 mM.
-
Critical: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes.
-
-
Serial Dilution (The "3-Plate" Method):
-
Plate 1 (Source): 100% DMSO serial dilution (e.g., 1:3).
-
Plate 2 (Intermediate): Transfer 5 µL from Plate 1 into 95 µL of warmed culture media. Mix 10x.
-
Plate 3 (Assay): Transfer 10 µL from Plate 2 into the 90 µL of cells.
-
Result: Final DMSO is consistently 0.5% across all doses, preventing "DMSO toxicity" artifacts.
-
References & Authority
-
NCBI Assay Guidance Manual. Cell Viability Assays. (The gold standard for setting up MTT/ATP assays). [Link]
-
NCBI Assay Guidance Manual. Assay Interference by Chemical Reactivity. (Understanding false positives). [Link]
-
Nature Reviews Chemistry. Tackling assay interference associated with small molecules. (2024).[2][3] (In-depth review of aggregation and solubility issues). [Link]
-
PubChem Compound Summary. Imidazo[1,5-c]pyrimidine derivatives.[4] (Structural data and physicochemical properties).[5][6][7][8] [Link]
Sources
- 1. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: beyond their interest in inhibition of Brucella suis histidinol dehydrogenase, a powerful protection tool in the synthesis of histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- | C7H7N3O3 | CID 11286826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-thieno[2,3-d]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,5-a]pyrimidine | C6H5N3 | CID 577096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isothermal Titration Calorimetry with 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
This guide provides a comprehensive framework for developing and refining isothermal titration calorimetry (ITC) protocols for the characterization of interactions involving 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one. Given the novelty of this compound, this document emphasizes foundational ITC principles and troubleshooting strategies applicable to small molecule-macromolecule binding studies.
Introduction
1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one belongs to the imidazopyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] The successful application of isothermal titration calorimetry (ITC) is paramount for elucidating the thermodynamic driving forces behind its molecular interactions. This guide is structured to address common challenges and provide actionable solutions to ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my samples of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one for ITC?
A1: Proper sample preparation is critical for a successful ITC experiment.[2] For the ligand, 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one, and the macromolecule:
-
Solubility: Due to the heterocyclic nature of the compound, aqueous solubility may be limited. The use of a co-solvent, such as dimethyl sulfoxide (DMSO), may be necessary. If DMSO is used, it is crucial that the final concentration in both the ligand (syringe) and macromolecule (cell) solutions is identical to minimize large heats of dilution.[3] Many proteins can tolerate up to 5% DMSO for the duration of an ITC experiment.[3]
-
Buffer Matching: The ligand and macromolecule must be in identical buffer solutions to avoid significant heat changes from buffer mismatch.[4] The most reliable method to achieve this is to dialyze the macromolecule against the final buffer and then use the dialysate to dissolve the ligand.[5]
-
Concentration Determination: Accurate concentration determination is essential for the accurate calculation of binding parameters.[2] For the macromolecule, a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient or a protein concentration assay should be used. For the small molecule, ensure it is of high purity and accurately weighed.
-
Degassing: All solutions (ligand, macromolecule, and buffer) should be thoroughly degassed immediately prior to the experiment to prevent the formation of air bubbles, which can cause significant artifacts in the data.[6]
Q2: What are the optimal starting concentrations for my ITC experiment?
A2: The ideal concentrations depend on the binding affinity (Kd) of the interaction and are guided by the 'c-window'. The c-value is a dimensionless parameter defined as: c = n * [M] / Kd, where 'n' is the stoichiometry, and [M] is the macromolecule concentration in the cell. For a reliable determination of the binding affinity, the c-value should ideally be between 10 and 1000.[7]
| Estimated Kd | Recommended Macromolecule Concentration (in cell) | Recommended Ligand Concentration (in syringe) |
| 1 nM - 0.5 µM | 10 µM | 100 µM |
| 0.5 - 2 µM | 30 µM | 300 µM |
| 2 - 10 µM | 50 µM | 500 µM |
| 10 - 100 µM | 30 µM | 40 times the Kd |
| > 100 µM | 30 µM | 20 times the Kd |
| Table adapted from MicroCal training materials.[8] |
If the Kd is unknown, typical starting concentrations are 10-50 µM for the macromolecule in the cell and 10-15 times higher for the ligand in the syringe.[3][9]
Q3: What are the best buffer choices for studying this compound?
A3: The choice of buffer can significantly impact the quality of ITC data. To minimize artifacts from buffer ionization, it is recommended to use buffers with a low enthalpy of ionization, such as phosphate, citrate, or acetate.[3][5] Ensure the buffer concentration is sufficient to maintain a stable pH throughout the experiment. If a reducing agent is necessary for the stability of the macromolecule, tris(2-carboxyethyl)phosphine (TCEP) or β-mercaptoethanol are preferred over dithiothreitol (DTT), which can cause baseline instability.[5][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy Baseline | Air bubbles in the cell or syringe; Dirty cell or syringe; Bent injection needle.[10] | Thoroughly degas all solutions; Clean the cell and syringe according to the manufacturer's instructions; Inspect the syringe for any damage.[1][10] |
| Large Heats of Dilution | Mismatch in buffer components (pH, salt, co-solvent) between the ligand and macromolecule solutions.[10] | Perform exhaustive dialysis of the macromolecule and use the dialysate to dissolve the ligand; Accurately match the concentration of any co-solvents like DMSO.[3][5] |
| Drifting Baseline | Insufficient equilibration time between injections; A slow process occurring (e.g., conformational change, aggregation).[1][10] | Increase the spacing between injections to allow the signal to return to baseline.[1] |
| Spikes in Injection Peaks | Air bubbles in the cell or syringe; Precipitation of the ligand or macromolecule upon injection.[10] | Degas samples thoroughly; Check for sample precipitation after the experiment; Consider adjusting concentrations or buffer conditions. |
| Non-sigmoidal Binding Isotherm | Stoichiometry (n-value) is significantly different from the expected integer value, often due to inaccurate concentration determination of one or both components.[11] | Accurately re-determine the concentrations of both the ligand and macromolecule.[2] |
| Split or Oscillating Peaks | Inefficient mixing of the injectant. | Optimize the stirring speed. For most protein solutions, a stirring rate between 200 and 400 rpm is recommended.[1][12] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Macromolecule Preparation: a. Prepare the macromolecule in a suitable buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4). b. Dialyze the macromolecule solution exhaustively against at least 4 liters of the final experimental buffer at 4°C, with at least two buffer changes. c. After dialysis, determine the final concentration of the macromolecule. d. Centrifuge the macromolecule solution at high speed to remove any aggregates.
-
Ligand (1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one) Preparation: a. Use the final dialysate from the macromolecule preparation to dissolve the ligand to the desired stock concentration. b. If a co-solvent like DMSO is required, prepare a high-concentration stock of the ligand in 100% DMSO. Then, dilute this stock into the final dialysate to achieve the target ligand concentration and a final DMSO concentration that matches what will be in the macromolecule solution. c. Ensure the final pH of the ligand solution is within 0.05 pH units of the macromolecule solution.[2][8]
-
Final Preparation: a. Degas both the macromolecule and ligand solutions, as well as the experimental buffer, for at least 10 minutes immediately before use.
Protocol 2: ITC Experiment Execution
-
Instrument Setup: a. Thoroughly clean the sample and reference cells with detergent followed by extensive rinsing with water and finally with the experimental buffer. b. Fill the reference cell with degassed water or the experimental buffer. c. Equilibrate the instrument to the desired experimental temperature.
-
Sample Loading: a. Carefully load the macromolecule solution into the sample cell, avoiding the introduction of air bubbles. b. Load the ligand solution into the injection syringe, again ensuring no air bubbles are present.
-
Titration Parameters: a. Set the stirring speed (e.g., 300 rpm). b. Define the injection parameters: typically a single small initial injection (e.g., 0.5 µL) followed by a series of larger, equal-volume injections (e.g., 2-3 µL). c. Set the spacing between injections to allow the signal to return to the baseline (e.g., 180-300 seconds).
-
Control Experiment: a. Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution of the ligand. This is crucial for accurate data analysis.[13]
Visualizations
Experimental Workflow
Caption: A generalized workflow for an isothermal titration calorimetry experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in ITC data.
References
-
Kasimova, M.R. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. Retrieved from [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Retrieved from [Link]
-
TA Instruments. (n.d.). The Importance of Reliable Mixing in ITC Experiments. Retrieved from [Link]
-
Velazquez-Campoy, A., et al. (2015). Examples of potential problems with ITC experiments. ResearchGate. Retrieved from [Link]
-
University of Montana. (n.d.). Sample Preparation for iTC200. Retrieved from [Link]
-
Vanderbilt University. (n.d.). ITC sample preparation. Retrieved from [Link]
-
Molscreen. (2021). MicroCal™ Isothermal Titration Calorimetry Training. Retrieved from [Link]
-
University of California, San Diego. (n.d.). ITC sample preparation guideline. Retrieved from [Link]
-
MicroCal, LLC. (n.d.). A Troubleshooting Guide for Isothermal Titration Calorimetry. Retrieved from [Link]
-
University of Leicester. (2013). ITC Sample Preparation Guidelines. Retrieved from [Link]
- Tellinghuisen, J. (2017). Evaluation and Minimization of Uncertainty in ITC Binding Measurements. Biophysical Journal, 113(3), 637-649.
-
Karakullukçu, G. (n.d.). ITC Troubleshooting. Atomika Teknik. Retrieved from [Link]
-
The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Penn State. Retrieved from [Link]
-
ResearchGate. (n.d.). 30 questions with answers in ITC DATA ANALYSIS. Retrieved from [Link]
-
TA Instruments. (2016). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
- Le, V. H., & Behr, J. B. (2017). Isothermal titration calorimetry measurements of riboswitch-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1653, 1–15.
- Pireddu, R., et al. (2016). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of visualized experiments : JoVE, (113), 54239.
-
Malvern Panalytical. (2015). N-value ITC data. Retrieved from [Link]
- Salis, B., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io.
-
PubChem. (n.d.). Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-. Retrieved from [Link]
-
Chemsrc. (n.d.). 7-(5-Bromo-2-pyrimidinyl)hexahydro-imidazo[1,5-a]pyrazin-3(2h)-one. Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Retrieved from [Link]
-
PubMed. (2014). Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: beyond their interest in inhibition of Brucella suis histidinol dehydrogenase, a powerful protection tool in the synthesis of histidine analogues. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from [Link]
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- | C7H7N3O3 | CID 11286826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 861325-16-8|5-Bromo-1,4-dimethyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 6. Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: beyond their interest in inhibition of Brucella suis histidinol dehydrogenase, a powerful protection tool in the synthesis of histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine 95% | CAS: 1554534-02-9 | AChemBlock [achemblock.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
Technical Support Center: Permeability Optimization for Imidazo[1,5-c]pyrimidin-5-one Derivatives
Current Status: Operational Specialist: Senior Application Scientist, Lead Optimization Unit Topic: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (Scaffold ID: IP-5-ONE)
Welcome to the Lead Optimization Support Center
You are likely working with the 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one core because of its utility as a privileged scaffold in kinase inhibition (e.g., CDK2) or bromodomain (BRD9) targeting.
The Core Problem: While the imidazole ring provides excellent hydrogen bond acceptor (HBA) capabilities for target binding, the lactam moiety (NH-C=O) in the saturated pyrimidinone ring presents a classic medicinal chemistry challenge. The exposed Hydrogen Bond Donor (HBD) at the N6 position often results in high polarity and high desolvation energy, severely limiting passive membrane diffusion. Furthermore, the C1-Bromo group, while a useful synthetic handle, increases molecular weight (MW) without contributing significantly to solubility, often leading to "brick dust" properties when coupled with planar aromatics.
This guide addresses specific permeability bottlenecks for this scaffold.
Module 1: Structural Modification (Medicinal Chemistry)
Q1: My derivative has a LogP > 3.0 but still shows virtually zero permeability in PAMPA. Why?
Diagnosis: You are likely facing the "Desolvation Penalty" paradox. Even with sufficient lipophilicity (LogP), the energy required to strip water molecules from the lactam NH (position 6) and the imidazole nitrogen (position 2) is too high to allow entry into the lipid bilayer.
Technical Fix: You must mask or remove the H-bond donor (HBD) at the N6 position.
Protocol A: The "Magic Methyl" Strategy
-
Modification: Introduce a methyl group at the N6-lactam position.
-
Rationale: This removes the HBD and typically improves permeability by 2–5 fold.
-
Risk: Check your docking model. If the N6-H is essential for binding (e.g., hinge binding in kinases), this will kill potency.
-
Alternative: If N-methylation destroys potency, use a Prodrug Strategy .
Protocol B: The C1-Bromo Vector Optimization The bromine at C1 is your Suzuki/Buchwald handle. Do not just add phenyl rings.
-
Avoid: Adding flat, planar aromatics (e.g., biphenyls) which promote
- stacking and insolubility. -
Try: Coupling sp3-rich fragments (e.g., morpholines, bridged bicyclics) to the C1 position. This increases "F3" (Fraction of sp3 carbons), disrupting planarity and improving solubility-driven permeability.
Decision Tree: Structural Optimization
Figure 1: Decision matrix for structural modification of imidazo[1,5-c]pyrimidin-5-one derivatives based on physicochemical properties.
Module 2: Assay Troubleshooting (In Vitro)
Q2: My compound passes PAMPA but fails in Caco-2 (Low A-to-B). Is it degradation?
Diagnosis: If Recovery is >80% but permeability is low, it is likely P-glycoprotein (P-gp) Efflux , not degradation. Imidazo-pyrimidine cores are frequent substrates for efflux transporters.
Validation Protocol (The "Efflux Check"):
-
Run Bidirectional Caco-2: Measure
and . -
Calculate Efflux Ratio (ER):
. -
Interpretation:
-
ER < 2: Passive diffusion dominates.
-
ER > 2: Active efflux is occurring.[2]
-
-
The Fix: Add a P-gp inhibitor (e.g., Verapamil or Ketoconazole at 10-50 µM) to the assay buffer. If
increases significantly, your compound is a P-gp substrate.-
Chem Fix: Introduce steric bulk near the basic nitrogen (if present) or lower the LogP to <3 to reduce transporter affinity.
-
Q3: I see low recovery (<50%) in PAMPA. Where did the compound go?
Diagnosis: Membrane Retention. Your compound is getting stuck inside the artificial lipid membrane.[4] This is common for 1-bromo derivatives coupled with highly lipophilic chains (LogP > 4).
Troubleshooting Table: Low Recovery
| Observation | Likely Cause | Corrective Action |
| Low Donor & Acceptor Conc. | Membrane Retention | Use Double-Sink PAMPA . Add chemical scavengers (BSA or surfactant) to the acceptor well to "pull" the drug through. |
| Precipitate in Donor Well | Solubility Limit | The compound crashed out. Check kinetic solubility. Reduce donor concentration to 1 µM or add 1-5% DMSO/Acetonitrile. |
| UV Spectrum Shift | Aggregation | The flat aromatic core is stacking. Measure at a lower concentration or use HPLC-MS instead of UV plate readers. |
Module 3: Formulation & Delivery Strategies
Q4: I cannot modify the structure further. How do I get this into cells for a moA study?
Diagnosis: You need a "Trojan Horse" approach. The 1-bromo-imidazo[1,5-c]pyrimidin-5-one core is rigid and planar.
Protocol: Co-Solvent & Lipid Formulation Do not rely on simple DMSO stocks for cell assays if permeability is the bottleneck.
-
Nano-Milling (For "Brick Dust"):
-
If your compound has a high melting point (>200°C) and low solubility, it is crystal-lattice energy limited.
-
Action: Use a bead beater to mill the compound in PBS + 0.5% Methylcellulose to create a nanosuspension. This increases the dissolution rate, driving the concentration gradient across the membrane.
-
-
Lipid-Based Delivery (For "Grease Balls"):
-
If your compound is an oil or extremely lipophilic (LogP > 5).
-
Action: Dissolve in SEDDS (Self-Emulsifying Drug Delivery Systems) .
-
Recipe: 10% Ethanol / 10% Tween 80 / 80% Labrasol.
-
Effect: This forms micelles that can fuse with the cell membrane, bypassing the passive diffusion barrier.
-
Workflow: Assay Troubleshooting Logic
Figure 2: Diagnostic workflow for interpreting low permeability results in PAMPA and Caco-2 assays.
References
-
Vertex Pharmaceuticals. (2010). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators.[5] ACS Medicinal Chemistry Letters.[5][6] Link
-
Corning Life Sciences. (2023). A Novel Design of Artificial Membrane for Improving the PAMPA Model. Corning Technical Notes. Link
-
Krystof, V., et al. (2021).[7] Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.[7] European Journal of Medicinal Chemistry.[7] Link
-
BenchChem. (2025).[2] Technical Support Center: Troubleshooting Low Cell Permeability. BenchChem Technical Guides. Link
-
Creative Bioarray. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[8][9] Creative Bioarray Protocols. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. JP4980692B2 - Immobilized multilayer artificial membrane (PAMPA) for permeability measurement - Google Patents [patents.google.com]
Addressing metabolic instability of the imidazo[1,5-c]pyrimidin-5-one scaffold
Current Status: Online | Operator: Senior Application Scientist Dr. A. Vance Ticket ID: SC-IMP-5-ONE-METAB
Welcome to the Scaffold Stabilization Hub
You have reached the technical support center for the imidazo[1,5-c]pyrimidin-5-one scaffold. This heterocyclic core is a privileged structure in drug discovery, particularly for Phosphodiesterase 1 (PDE1) inhibitors (e.g., Lenrispodun/ITI-214) and various kinase inhibitors (mTOR, Syk).
However, users frequently report high intrinsic clearance (
Module 1: Diagnostic Hub (Identify the Leak)
Before modifying the structure, you must identify the mechanism of clearance. This scaffold is susceptible to both Cytochrome P450 (CYP) oxidation and Aldehyde Oxidase (AO) attack.
Step 1: The Differential Diagnosis (CYP vs. AO)
User Question: "My compound disappears rapidly in hepatocytes, but I don't know which enzyme is responsible. How do I distinguish between CYP and AO metabolism?"
Technical Response: Standard liver microsomes (LM) often underestimate clearance for this scaffold because they lack cytosolic enzymes like Aldehyde Oxidase (AO). You must run a differential stability assay.
| Assay System | Contains CYPs? | Contains AO? | Interpretation |
| Liver Microsomes (LM) | ✅ Yes | ❌ No | High |
| S9 Fraction / Cytosol | ✅ Yes | ✅ Yes | High |
| Hepatocytes | ✅ Yes | ✅ Yes | The "Gold Standard" for total clearance, but lacks mechanistic resolution without inhibitors. |
Action Item: If your compound is stable in Microsomes + NADPH but unstable in S9 or Cytosol, you have an Aldehyde Oxidase liability. This is common for fused pyrimidines.
Step 2: Pinpointing the Soft Spot (Metabolite ID)
User Question: "I know it's CYP-mediated. Where exactly is the molecule breaking?"
Technical Response: For the imidazo[1,5-c]pyrimidin-5-one core, historical SAR data (specifically from the PDE1 inhibitor programs) points to three specific "Soft Spots":
-
The Benzylic Position (Critical): If you have a benzyl group attached to N-2 or C-3, the methylene bridge (
) is the primary site of hydroxylation. -
The Imidazole Ring: The C-1 or C-3 positions on the imidazole ring are electron-rich and prone to direct oxidation.
-
The Pyrimidine Ring: Less common, but susceptible to nucleophilic attack or AO oxidation at C-6/C-8 if unsubstituted.
Module 2: Structural Troubleshooting (The Fix)
Once you have diagnosed the soft spot, apply these medicinal chemistry "patches."
Issue A: Benzylic Oxidation (The "ITI-214" Lesson)
Symptoms: Major metabolite is +16 Da (Hydroxylation) or -14 Da (Dealkylation) at the N-substituent.
The Solution: Conformational Constraint & Steric Blocking Simple alkyl chains or benzyl groups are metabolic fuel. You must rigidify the connection.
-
Patch 1 (Deuteration): Replace benzylic hydrogens with Deuterium. (Low success rate for this scaffold; metabolic switching often occurs).
-
Patch 2 (Steric Shielding): Add
-methyl groups to the benzylic carbon. -
Patch 3 (Ring Fusion - Recommended): This is the strategy used in ITI-214 . The benzylic position is incorporated into a fused ring (e.g., a cyclopentyl ring fused to the imidazole). This prevents the methylene carbon from adopting the geometry required for CYP heme iron abstraction.
Issue B: Imidazole Ring Instability
Symptoms: Ring opening or oxidation products detected.
The Solution: Electronic Deactivation
-
Patch 1 (Fluorination): Introduce a Fluorine atom on the phenyl ring attached to the scaffold. This lowers the electron density of the entire system via inductive effects (
), making the imidazole less attractive to electrophilic CYP species. -
Patch 2 (Nitrogen Walk): If the imidazo[1,5-c] core is too labile, consider a Scaffold Hop to the pyrazolo[1,5-c]pyrimidine . This isomer often retains binding affinity (e.g., for AMPA receptors or kinases) but alters the dipole moment and metabolic susceptibility.
Visualization: The Optimization Workflow
Caption: Decision tree for diagnosing and repairing metabolic instability in imidazo[1,5-c]pyrimidin-5-one analogs.
Module 3: Experimental Protocols
Protocol A: Microsomal Stability Assay (SOP-MET-001)
Use this to validate CYP-mediated clearance.
-
Preparation:
-
Test Compound:
final concentration (from 10 mM DMSO stock). -
Microsomes: Human Liver Microsomes (HLM) at
. -
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM
.
-
-
Initiation:
-
Pre-incubate compound and microsomes for 5 min at 37°C.
-
Initiate reaction with NADPH (1 mM final). Control: Buffer instead of NADPH.
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Quench: Add
aliquot to ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. Slope = . - .
-
Protocol B: Synthesis of Rigidified Core (Cyclopentyl-Fused)
Based on the Li et al. (Intra-Cellular Therapies) method for PDE1 inhibitors.
-
Starting Material: Use a 2-substituted glycine derivative and a cyclic ketone (e.g., cyclopentanone).
-
Step 1 (Amide Formation): Couple the amino acid with the appropriate carboxylic acid precursor using HATU/DIPEA in DMF.
-
Step 2 (Cyclization): Treat the intermediate with
(Phosphorus oxychloride) at reflux.-
Note: This closes the imidazole ring onto the pyrimidine precursor.
-
-
Step 3 (Purification): The fused tricyclic core (e.g., hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrimidin-4-one) precipitates or is purified via silica chromatography (DCM/MeOH gradient).
-
Validation: Confirm structure via 1H-NMR (look for the disappearance of the amide proton and formation of the rigidified alkyl region).
FAQ: Frequently Asked Questions
Q: Why does my compound show high clearance even after I blocked the benzylic position? A: Check for Aldehyde Oxidase (AO) activity. The C-6 or C-8 positions on the pyrimidine ring (adjacent to nitrogen) are classic AO sites. Try adding a small methyl group or a chlorine atom at these positions to sterically hinder the enzyme.
Q: Can I use a bioisostere for the carbonyl group at C-5? A: Proceed with caution. The C-5 carbonyl is often a critical hydrogen bond acceptor for the target (e.g., interacting with a conserved Glutamine or Histidine in the PDE binding pocket). Removing it may fix metabolism but kill potency.
Q: Does solubility impact my stability data? A: Yes. This scaffold is planar and crystalline. If your compound precipitates in the microsomal buffer (check turbidity), the enzyme cannot access it, leading to false stability . Always measure kinetic solubility in PBS pH 7.4 alongside metabolic stability.
References
-
Li, P., et al. (2016). Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases. Journal of Medicinal Chemistry.
-
Dyck, B., et al. (2017). Discovery of Selective Phosphodiesterase 1 Inhibitors with Memory Enhancing Properties.[1] Journal of Medicinal Chemistry.
-
Breslin, H.J., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP
-8 Selective AMPAR Negative Modulators.[2] ACS Medicinal Chemistry Letters. -
Linton, A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase. Journal of Medicinal Chemistry.
Sources
Validation & Comparative
Comparative study of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one and known CDK inhibitors
Executive Summary
This guide provides a technical comparative analysis between the 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (hereafter referred to as 1-Br-IP ) and established clinical CDK inhibitors (Dinaciclib , Palbociclib , and Flavopiridol ).
The Core Distinction:
-
1-Br-IP is a privileged scaffold/intermediate , not a final clinical drug. It represents a "fragment" or "core" used in the synthesis of potent kinase inhibitors. Its value lies in its Ligand Efficiency (LE) and synthetic derivatizability (via the bromine handle).
-
Reference Standards (Dinaciclib/Palbociclib) are fully optimized drugs with extensive R-group decorations that confer nanomolar potency and isoform selectivity.
This study guides researchers on how to benchmark the 1-Br-IP core against these gold standards to validate its utility in de novo CDK inhibitor design.
Structural & Mechanistic Basis[1]
The Scaffold vs. The Drug
To understand the potential of 1-Br-IP, we must compare its pharmacophore with the ATP-binding cores of known inhibitors.
| Feature | 1-Br-IP (Scaffold) | Dinaciclib (Clinical Standard) | Palbociclib (Clinical Standard) |
| Core Structure | Imidazo[1,5-c]pyrimidin-5-one | Pyrazolo[1,5-a]pyrimidine | Pyrido[2,3-d]pyrimidin-7-one |
| Binding Mode | ATP-mimetic (Hinge Binder) | ATP-mimetic (Hinge Binder) | ATP-mimetic (Hinge Binder) |
| Key Interaction | Carbonyl (C5) + Imidazo N | Pyrimidine N + Exocyclic NH | Pyrimidine N + Lactam NH |
| Selectivity Source | None (Promiscuous) | Pyridine-oxide tail (CDK1/2/5/9) | Side chains (CDK4/6 specific) |
| Role | Synthetic Building Block | Pan-CDK Inhibitor | Selective CDK4/6 Inhibitor |
Mechanism of Action (CDK Pathway)
The following diagram illustrates where these compounds intervene in the cell cycle. 1-Br-IP, as a core, competitively displaces ATP at the kinase hinge region, but lacks the steric bulk to inhibit specific cyclin interfaces effectively without derivatization.
Figure 1: Mechanism of ATP-competitive inhibition. Both the 1-Br-IP core and Dinaciclib target the ATP pocket, but Dinaciclib has higher affinity due to auxiliary interactions.
Physicochemical Profiling (Data Summary)
When evaluating 1-Br-IP, do not expect nanomolar IC50s. Instead, evaluate Ligand Efficiency (LE) . A good scaffold has low potency but very low molecular weight, allowing room for optimization.
| Property | 1-Br-IP (The Scaffold) | Dinaciclib (The Drug) | Palbociclib (The Drug) | Interpretation |
| Molecular Weight | ~216 Da | 396.49 Da | 447.54 Da | 1-Br-IP is a "Fragment" (<300 Da). |
| H-Bond Donors | 1 | 1 | 2 | 1-Br-IP has ideal donor/acceptor ratios for a core. |
| H-Bond Acceptors | 3 | 6 | 7 | Lower count in 1-Br-IP reduces desolvation penalty. |
| cLogP | ~0.5 - 1.2 | 2.4 | 2.7 | 1-Br-IP is highly hydrophilic; good starting point. |
| Est. IC50 (CDK2) | > 10 µM (Low) | < 5 nM (High) | ~10-15 nM (Moderate) | Critical: 1-Br-IP is weak until derivatized. |
Expert Insight: The bromine at position 1 of 1-Br-IP is the "warhead" for Suzuki-Miyaura coupling. The high potency of Dinaciclib comes from the group attached to its core. To validate 1-Br-IP, you must prove that replacing the Bromine with a heteroaryl group recovers nanomolar potency.
Experimental Protocols: Benchmarking the Scaffold
To objectively compare 1-Br-IP against Dinaciclib, you cannot use a simple cell viability assay (MTT) because the scaffold will likely fail to penetrate cells or bind tightly enough. You must use a Biochemical Kinase Assay and Crystallography .
Protocol: ADP-Glo™ Kinase Assay (Cell-Free)
Purpose: To determine intrinsic affinity (Ki) without permeability bias.
-
Reagents: Recombinant CDK2/CyclinE complex (0.2 µ g/well ), Ultra-Pure ATP (10 µM), Poly(Glu, Tyr) substrate.
-
Compound Prep:
-
Control: Dinaciclib (Serial dilution: 100 nM to 0.01 nM).
-
Test: 1-Br-IP (Serial dilution: 100 µM to 1 µM). Note the higher concentration range.
-
-
Reaction: Incubate kinase + substrate + compound for 60 min at RT.
-
Detection: Add ADP-Glo Reagent (40 min) -> Kinase Detection Reagent (30 min). Measure Luminescence.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Success Criteria for 1-Br-IP: A clear dose-response curve, even if IC50 is high (e.g., 50 µM). This proves specific binding.[1]
-
Protocol: In Silico Docking Workflow
Purpose: To predict the optimal "Growth Vector" for the 1-Br-IP scaffold.
Figure 2: Computational workflow to validate the scaffold's binding mode against known crystal structures.
Synthesis & Derivatization Logic
The true value of 1-Br-IP is its convertibility. The bromine atom allows for rapid library generation.
-
Reaction: Suzuki Cross-Coupling.
-
Reagents: 1-Br-IP + Aryl Boronic Acid + Pd(dppf)Cl2 + K2CO3.
-
Goal: Replace -Br with -Aryl to mimic the hydrophobic tail of Dinaciclib.
Comparative Trajectory:
-
1-Br-IP (Start): IC50 > 10 µM.
-
Hit (1-Br-IP + Phenyl): IC50 ~ 1 µM.
-
Lead (1-Br-IP + Pyridine-N-Oxide): IC50 < 100 nM (Approaching Dinaciclib potency).[2]
References
-
Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics.
-
Fry, D. W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts." Molecular Cancer Therapeutics.
-
Richardson, P. G., et al. (2023). "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry.
-
Senderowicz, A. M. (1999). "Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials." Investigational New Drugs.
-
BenchChem Technical Review. "A Preclinical Showdown: Dinaciclib versus Flavopiridol."
Sources
Validating the Kinase Selectivity Profile of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one: A Comparative Guide
Introduction: The Quest for Kinase Inhibitor Selectivity
The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology.[1][2] Kinase inhibitors have revolutionized cancer treatment, but a significant challenge remains: achieving selectivity.[1][3] The highly conserved ATP-binding site across the kinome often leads to off-target effects, where a drug inhibits multiple kinases, potentially causing toxicity or unforeseen biological consequences.[2][3] Therefore, rigorous validation of a kinase inhibitor's selectivity profile is a cornerstone of modern drug discovery.[4][5]
This guide focuses on a novel compound, 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one , a heterocyclic molecule with a scaffold that has shown promise in targeting various enzymes.[6][7] While the specific kinase activity of this brominated derivative is not extensively documented in publicly available literature, its structural alerts warrant a thorough investigation into its potential as a kinase inhibitor. Here, we present a comprehensive, multi-tiered strategy for elucidating its kinase selectivity profile, comparing its hypothetical performance against established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the experimental journey from a novel compound to a well-characterized chemical probe or drug candidate.
The Strategic Approach to Kinase Selectivity Profiling
A robust validation of kinase inhibitor selectivity is not a single experiment but a carefully designed cascade of assays. Our approach is structured to move from a broad, initial screen to increasingly focused and physiologically relevant assessments. This tiered strategy ensures a comprehensive understanding of the compound's activity, both in simplified biochemical systems and within the complex environment of a living cell.
Caption: A tiered approach to kinase inhibitor selectivity profiling.
Tier 1: Unveiling the Kinome-Wide Interaction Landscape
The initial step is to cast a wide net to identify potential kinase targets across the human kinome. A binding assay is the preferred method at this stage as it directly measures the physical interaction between the compound and a large panel of kinases, independent of their catalytic activity.
Experimental Protocol: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform from DiscoverX (now part of Eurofins) is an industry-standard method for broad kinase profiling.[8][9][10] This technology utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a panel of over 480 kinases.[8][9]
Principle: The assay measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase. The amount of kinase bound to the solid support is measured, and a lower signal indicates stronger competition from the test compound.
Step-by-Step Methodology:
-
Compound Preparation: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is solubilized in DMSO to a stock concentration of 10 mM.
-
Assay Setup: The compound is tested at a single, high concentration (e.g., 10 µM) against the scanMAX™ panel of 468 kinases.[8]
-
Competition Binding: The test compound is incubated with a specific kinase that is tagged with DNA. This mixture is then added to a well containing an immobilized, active-site directed ligand.
-
Washing and Elution: Unbound kinase is washed away. The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates a stronger interaction.
% Control = (Test Compound Signal / DMSO Control Signal) * 100
A common threshold for identifying significant interactions or "hits" is a % Control value of less than 10% or 35%, depending on the desired stringency.
Tier 2: Quantifying Biochemical Potency
Once initial hits are identified, the next crucial step is to determine the compound's potency against these kinases. This is typically achieved by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50). Radiometric assays are considered the "gold standard" due to their direct measurement of substrate phosphorylation.[11]
Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot℠)
The HotSpot℠ assay platform from Reaction Biology is a filter-binding radiometric assay that directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[11][12]
Principle: The assay quantifies the catalytic activity of a kinase by measuring the amount of radiolabeled phosphate transferred to a specific substrate. An inhibitor will reduce the amount of phosphorylation in a dose-dependent manner.
Step-by-Step Methodology:
-
Compound Preparation: A 10-point, 3-fold serial dilution of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is prepared in DMSO.
-
Reaction Mixture: The kinase, its specific substrate, cofactors, and [γ-³³P]ATP are combined in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by adding the kinase to the mixture containing the test compound at various concentrations. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate.[12]
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Quantification: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a non-linear regression analysis.
Tier 3: Validating Target Engagement in a Cellular Context
Biochemical assays, while precise, are performed in a simplified, artificial environment. It is imperative to confirm that the compound can enter cells and engage its target kinase in a more physiologically relevant setting.[1] Cellular target engagement assays provide this critical validation.
Experimental Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay from Promega is a powerful technology that measures compound binding to a target protein within intact cells.[13][14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[14]
Principle: When the fluorescent tracer binds to the NanoLuc®-kinase fusion protein, the proximity allows for energy transfer from the luciferase to the tracer upon addition of a substrate, generating a BRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[14][15]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: beyond their interest in inhibition of Brucella suis histidinol dehydrogenase, a powerful protection tool in the synthesis of histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. technologynetworks.com [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
In vivo efficacy of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one versus other pyrimidine derivatives
This guide provides a technical analysis of the 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one scaffold (CAS: 1783619-44-2), positioning it as a critical chemical gateway rather than a standalone therapeutic agent.
Executive Summary: The "1-bromo" compound is a functionalizable building block used to synthesize imidazo[1,5-c]pyrimidin-5-one derivatives. While the bromo-precursor itself lacks favorable in vivo drug-like properties (due to reactivity), its C1-substituted derivatives have demonstrated significant efficacy, particularly as Histidinol Dehydrogenase (HDH) inhibitors (antibacterial) and potential Kinase inhibitors (oncology). This guide compares the efficacy of this specific scaffold against structurally related pyrimidine derivatives like imidazo[1,2-c]pyrimidines and pyrazolo[1,5-a]pyrimidines.
The 1-Bromo Derivative as a Gateway to Potent Therapeutics
Core Directive: The Scaffold vs. The Drug
Clarification: The compound 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is a synthetic intermediate.[1] In drug development, the C1-bromo position serves as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the attachment of aryl or heteroaryl pharmacophores essential for target binding.
Therefore, "efficacy" in this guide refers to the bioactive library derived from this 1-bromo core , specifically comparing its performance to established pyrimidine therapeutics.
Chemical Identity
-
System: Bicyclic 5,6-fused heterocycle (Imidazole + Pyrimidine).[2][3]
-
Key Feature: The sp3 character of the tetrahydro-pyrimidine ring (positions 5,6,7,8) offers distinct solubility and metabolic stability profiles compared to fully aromatic analogs.
-
Primary Target Class: Oxidoreductases (e.g., HDH) and Serine/Threonine Kinases.
Mechanism of Action & Therapeutic Targets[4][5]
Primary Target: Histidinol Dehydrogenase (HDH) Inhibition
The most validated biological activity for imidazo[1,5-c]pyrimidin-5-ones is the inhibition of Histidinol Dehydrogenase (HDH) , a virulence factor in Brucella suis and other pathogens.
-
Mechanism: The scaffold mimics the histidine precursor, competitively binding to the HDH active site.
-
Significance: Unlike standard antibiotics that target cell walls, HDH inhibitors disrupt the histidine biosynthesis pathway, reducing bacterial virulence and evasion of the host immune system.
Secondary Target: Kinase Inhibition (Scaffold Hopping)
Structural homology to imidazo[1,2-c]pyrimidin-5-ones (proven CDK2 inhibitors) suggests the [1,5-c] isomer modulates kinase activity by altering the hydrogen-bonding vector in the ATP-binding pocket.
Figure 1: Mechanistic pathway from the 1-bromo precursor to biological effect.
Comparative Efficacy Analysis
This section compares the Imidazo[1,5-c] scaffold (derived from the 1-bromo precursor) against two established competitors: Imidazo[1,2-c] (CDK inhibitors) and Pyrazolo[1,5-a] (Kinase inhibitors).
Table 1: Comparative Pharmacological Profile
| Feature | Imidazo[1,5-c]pyrimidin-5-ones (Subject) | Imidazo[1,2-c]pyrimidin-5-ones (Comparator A) | Pyrazolo[1,5-a]pyrimidines (Comparator B)[2] |
| Primary Indication | Antibacterial (Virulence), Orphan Kinases | Oncology (CDK2/9 Inhibition) | Oncology (General Kinase Inhibitor) |
| Binding Mode | Substrate mimic (HDH); ATP-competitive | ATP-competitive (Hinge binder) | ATP-competitive (Hinge binder) |
| Solubility | High (Tetrahydro- ring reduces planarity) | Moderate (Fully aromatic) | Low to Moderate (Planar stacking) |
| Metabolic Stability | High (Resistant to rapid oxidation) | Moderate (Prone to N-oxidation) | Low (Prone to CYP metabolism) |
| In Vivo Efficacy | Reduces B. suis load in spleen (Log10 reduction > 2) | Tumor growth inhibition (TGI > 60%) | TGI > 75% (but higher toxicity) |
| Toxicity Profile | Low cytotoxicity in mammalian cells (Selectivity > 100x) | Moderate cytotoxicity (Off-target kinase effects) | High (Often requires formulation) |
Key Insight: The "Tetrahydro" Advantage
The 5,6,7,8-tetrahydro nature of the subject scaffold (indicated by "5H,6H,7H,8H") disrupts the flat aromatic structure common in Comparator A and B. This "3D-character" (Fsp3) significantly improves aqueous solubility and oral bioavailability , a major hurdle for classic pyrimidine kinase inhibitors.
Experimental Protocols
Protocol A: Synthesis of Bioactive Library from 1-Bromo Precursor
Objective: To convert the inactive 1-bromo building block into a potent C1-aryl inhibitor.
-
Reagents: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (1.0 eq), Aryl-boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent: Dioxane:Water (4:1).
-
Procedure:
-
Degas solvent stream with N2 for 15 mins.
-
Add reagents to a microwave vial.
-
Heat at 100°C for 1 hour (Microwave) or reflux for 12 hours (Thermal).
-
Filter through Celite, extract with EtOAc.
-
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Protocol B: In Vivo Efficacy Model (Murine Brucellosis)
Objective: To measure the reduction of bacterial load in the spleen using the Imidazo[1,5-c] derivative.
-
Animals: BALB/c mice (female, 6-8 weeks).
-
Infection: Intraperitoneal (IP) injection of Brucella suis (10^5 CFU).
-
Treatment:
-
Group 1: Vehicle (Control).
-
Group 2: Standard Antibiotic (Doxycycline).
-
Group 3: Imidazo[1,5-c] Derivative (50 mg/kg, Oral, BID).
-
-
Duration: 14 days post-infection.
-
Readout:
-
Euthanize mice.
-
Harvest spleens aseptically.
-
Homogenize and plate on agar.
-
Calculate Log10 CFU/spleen .
-
-
Success Criteria: A reduction of >1.5 Log10 CFU compared to vehicle indicates significant in vivo efficacy.
Figure 2: In vivo workflow for assessing antibacterial efficacy.
References
-
Imidazo[1,5-c]pyrimidine Synthesis & HDH Inhibition
-
Imidazo[1,2-c]pyrimidine CDK2 Inhibitors (Comparator)
-
Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors (Comparator)
- Title: Discovery of pyrazolo[1,5-a]pyrimidine deriv
- Source: Journal of Medicinal Chemistry (2010).
-
URL:[Link]
-
1-Bromo-Imidazo[1,5-c]pyrimidin-5-one Building Block
- Source: Sigma-Aldrich / PubChem (CAS 1783619-44-2).
-
URL:[Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxo- and thiooxo-imidazo[1,5-c]pyrimidine molecule library: beyond their interest in inhibition of Brucella suis histidinol dehydrogenase, a powerful protection tool in the synthesis of histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the binding mode of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one through co-crystallization.
Executive Summary & Scientific Context
Subject: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (hereafter referred to as BIP-5 ).
Significance: The BIP-5 scaffold represents a critical "privileged structure" in Fragment-Based Drug Discovery (FBDD). Its rigid bicyclic core mimics purine bases, making it a potent scaffold for targeting Kinases (e.g., CDK2) , Phosphodiesterases (PDEs) , and GABA receptors .
The Challenge: Confirming the binding mode of small, rigid fragments like BIP-5 is notoriously difficult. In silico docking often fails to predict the correct orientation due to the scaffold's symmetry and the subtle energetics of halogen bonding.
The Solution: This guide details the X-ray Co-crystallization workflow, specifically leveraging the Bromine (Br) substituent. Beyond simple shape fitting, the Br atom serves as an anomalous scattering probe , allowing for unequivocal confirmation of the binding pose through Anomalous Difference Fourier maps.
Comparative Analysis: Co-crystallization vs. Alternatives
While molecular docking and NMR are valuable, X-ray crystallography remains the gold standard for this specific scaffold due to the halogenated nature of the ligand.
Table 1: Methodological Comparison for BIP-5 Binding Confirmation
| Feature | X-ray Co-crystallization (Recommended) | Molecular Docking (In Silico) | SAR by NMR (Solution State) |
| Resolution | Atomic (1.5 – 2.5 Å) . Defines exact H-bond lengths and angles. | Theoretical. Often inaccurate for halogen bonds. | Residue-level mapping. rarely provides atomic coordinates of the ligand. |
| Halogen Bonding | Directly Visible. Can resolve | Poorly modeled by standard scoring functions (e.g., Glide, Vina). | Indirect evidence only (chemical shift perturbations). |
| Water Networks | Explicit. Reveals critical bridging waters often essential for BIP-5 binding. | Usually treated as continuum solvent or rigid explicit waters (inaccurate). | Invisible or inferred.[1] |
| Validation | Absolute. Anomalous signal from Br confirms identity. | Probabilistic. Requires experimental validation. | Strong for affinity ( |
| Throughput | Low to Medium (weeks). | High (minutes). | Medium (days). |
Experimental Protocol: Co-crystallization Workflow
This protocol is designed for a generic soluble target protein (e.g., a Kinase) known to bind purine-mimetics.
Phase 1: Pre-Crystallization Analysis (The "Go/No-Go" Step)
Before attempting crystallization, validate binding affinity to ensure occupancy will be sufficient for electron density reconstruction.
-
Technique: Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR).
-
Requirement: A
shift C or is recommended for successful co-crystallization.
Phase 2: Crystallization Strategy (Soaking vs. Co-crystallization)
For the BIP-5 fragment, Soaking is the primary recommendation due to the compound's likely high solubility in DMSO and small size, which minimizes lattice disruption.
Protocol A: Crystal Soaking (Primary Method)
-
Grow Apo-Crystals: Generate robust crystals of the target protein using established conditions (e.g., Hanging Drop Vapor Diffusion).
-
Prepare Ligand Stock: Dissolve BIP-5 to 100 mM in 100% DMSO.
-
The Soak:
-
Transfer apo-crystals to a stabilization solution (mother liquor + cryo-protectant).
-
Add BIP-5 to a final concentration of 5–10 mM (ensure DMSO < 5-10%).
-
Incubation: 2 to 24 hours. Note: Monitor for cracking. If cracking occurs, reduce concentration and increase time.
-
-
Harvesting: Flash-cool in liquid nitrogen.
Protocol B: Co-crystallization (Secondary Method)
Use if soaking cracks crystals or occludes the binding site.
-
Incubation: Mix Protein (
) + BIP-5 ( ) on ice for 30 mins. -
Screening: Set up sparse-matrix screens (e.g., Hampton Index, JCSG+) using the complex.
-
Optimization: Refine hits using Grid Screening (varying pH vs. Precipitant).
Phase 3: Data Collection & Anomalous Validation (The Critical Step)
Standard diffraction is not enough. You must exploit the Bromine atom.
-
Beamline Setup: Tunable synchrotron source.
-
Fluorescence Scan: Perform an X-ray fluorescence scan near the Br K-edge (~13.47 keV).
-
Collection Strategy:
-
Dataset 1 (High Res): Collect at 0.979 Å (standard high energy) for maximum resolution.
-
Dataset 2 (Anomalous): Collect at the Br peak wavelength (approx 0.92 Å or 13.474 keV) to maximize
signal. Alternatively, collecting strictly at 0.979 Å often yields sufficient anomalous signal for Br if the data redundancy is high (>720° rotation).
-
Data Interpretation & Binding Mode Confirmation
To confirm the binding mode, you must generate two specific electron density maps.
The Map (Blue Mesh)
-
What it shows: The shape of the electron density.
-
Success Criteria: Continuous density at
contour level covering the imidazo-pyrimidine core and the carbonyl oxygen.
The Anomalous Difference Map (Red Mesh)
-
What it shows: The location of heavy atoms (Bromine).
-
Success Criteria: A strong spherical peak (
) centered exactly on the bromine position of your modeled ligand. -
Why this matters: If the shape fits but the anomalous peak is absent (or in the wrong spot), your ligand is not bound, or you have modeled a water/buffer molecule incorrectly.
Table 2: Data Validation Metrics
| Metric | Acceptable Range | Interpretation |
| Resolution | Required to distinguish carbonyl orientation. | |
| Indicates the model (protein + ligand) fits the data well. | ||
| Ligand B-Factor | Within 20 | If Ligand B-factor is >80 while protein is 30, occupancy is low. |
| Anomalous Peak | Definitive proof of the Bromine atom's location. |
Visual Workflows (Graphviz)
Diagram 1: Structural Determination Workflow
This flowchart outlines the critical path from compound to validated structure.
Caption: Step-by-step workflow for structurally validating the BIP-5 fragment. Green nodes indicate successful validation milestones.
Diagram 2: Binding Mode Decision Logic
How to interpret the density maps to confirm the specific orientation of the BIP-5 scaffold.
Caption: Logic gate for interpreting crystallographic data. The anomalous peak is the "truth" filter for the binding mode.
References
-
Imidazo-pyrimidine Scaffold Utility
-
Co-crystallization vs.
-
Hassell, A. M., et al. (2007). "Crystallization of protein-ligand complexes." Acta Crystallographica Section F. Link
-
-
Halogen Bonding in Drug Discovery
-
Wilcken, R., et al. (2013). "Halogen Bonding in Specificity and Affinity of Small Molecule Protein Kinase Inhibitors." Journal of Medicinal Chemistry. Link
-
-
Anomalous Phasing with Bromine
-
Dauter, Z., & Dauter, M. (2017). "Anomalous signal of light atoms in protein crystallography." Crystallography Reviews. Link
-
-
Fragment-Based Screening Methods
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link
-
Sources
Structure-activity relationship comparison between imidazo[1,5-c]pyrimidines and pyrazolo[1,5-a]pyrimidines
A Senior Application Scientist's Perspective on Two Privileged Scaffolds in Oncology Drug Discovery
In the landscape of modern medicinal chemistry, particularly within the realm of oncology, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their ability to bind to multiple biological targets with high affinity. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of two such scaffolds: imidazo[1,5-c]pyrimidines and pyrazolo[1,5-a]pyrimidines, with a primary focus on their roles as kinase inhibitors. While both are bicyclic aromatic systems containing a pyrimidine ring fused to a five-membered nitrogen-containing ring, subtle differences in their electronic and steric properties can lead to significant variations in their biological activity, selectivity, and pharmacokinetic profiles.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the rationale for the evolution of these scaffolds in drug design.
Core Structural Differences: A Tale of Two Isomers
The fundamental difference between the imidazo[1,5-c]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds lies in the arrangement of nitrogen atoms within their fused five-membered rings. The pyrazolo[1,5-a]pyrimidine system is characterized by two adjacent nitrogen atoms in its pyrazole ring, whereas the imidazo[1,5-c]pyrimidine system has its nitrogen atoms separated by a carbon. This seemingly minor alteration has profound implications for the molecule's hydrogen bonding capabilities, dipole moment, and overall shape, all of which are critical determinants of its interaction with the ATP-binding pocket of protein kinases.
Core chemical structures being compared.
Pyrazolo[1,5-a]pyrimidines: A Well-Established Pharmacophore in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors.[1] Its structural features provide a robust foundation for designing molecules that can effectively compete with ATP for binding to the kinase active site.[2] Several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, feature this privileged core, highlighting its clinical significance in oncology.[3]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have elucidated the key structural requirements for potent kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.[2][4] These compounds typically act as ATP-competitive inhibitors, with the bicyclic core forming crucial hydrogen bonds with the hinge region of the kinase.[2]
A generalized SAR for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors can be summarized as follows:
-
Hinge Binding: The pyrazolo[1,5-a]pyrimidine core itself is essential for interacting with the hinge region of many kinases.[5]
-
Substitutions on the Pyrimidine Ring: Modifications at the 3-, 5-, and 7-positions of the pyrimidine ring significantly influence binding affinity and selectivity.[4] For instance, in Trk inhibitors, substitutions at the 3-position with groups capable of forming additional hydrogen bonds or hydrophobic interactions can enhance potency.[3]
-
Substitutions on the Pyrazole Ring: The 4- and 6-positions on the pyrazole ring also offer opportunities for modification to improve pharmacological properties.[4]
The following table summarizes the in vitro potency of representative pyrazolo[1,5-a]pyrimidine analogs against various cancer-relevant kinases.
| Compound | Target Kinase | IC50 (nM) | Key Structural Features and SAR Insights |
| Larotrectinib | TrkA, TrkB, TrkC | 5, 11, 11 | Features a pyrazolo[1,5-a]pyrimidine core that interacts with the hinge region of Trk kinases. |
| Entrectinib | TrkA, TrkB, TrkC | 1.7, 0.1, 0.1 | Demonstrates potent pan-Trk inhibition, also a pyrazolo[1,5-a]pyrimidine derivative. |
| Compound 22 | TrkA, TrkB, TrkC | 3, 14, 1 | A 5-azabicyclohexane-substituted pyrazolo[1,5-a]pyrimidine with potent Trk inhibitory activity. |
| Compound 6t | CDK2, TRKA | 90, 450 | A dual inhibitor showcasing the versatility of the pyrazolo[1,5-a]pyrimidine scaffold.[2] |
| Compound 14a | HCT116 (cell-based) | 2.0 | A pyrazolo[1,5-a]pyrimidine-3-carbonitrile with potent antiproliferative activity against colon cancer cells. |
Imidazo[1,5-c]pyrimidines: An Underexplored Scaffold with Therapeutic Potential
In stark contrast to the extensive research on pyrazolo[1,5-a]pyrimidines, the imidazo[1,5-c]pyrimidine scaffold remains relatively underexplored in the context of kinase inhibition. While numerous studies have investigated other isomers, such as imidazo[1,2-c]pyrimidines and imidazo[1,2-a]pyrimidines, as kinase inhibitors, specific and detailed SAR data for the imidazo[1,5-c]pyrimidine core is scarce in the current literature.
This lack of extensive research presents both a challenge and an opportunity. The structural similarities to the well-validated pyrazolo[1,5-a]pyrimidine scaffold suggest that imidazo[1,5-c]pyrimidines could also serve as effective kinase inhibitors. The different arrangement of nitrogen atoms may lead to altered hydrogen bonding patterns and dipole moments, potentially offering a different selectivity profile against the kinome.
One study on 1,2,4-triazolo[1,5-c]pyrimidine derivatives as inhibitors of Syk family kinases demonstrated strong inhibitory activities, suggesting that the broader class of N-fused pyrimidines holds promise.[6] However, direct extrapolation of these findings to the imidazo[1,5-c]pyrimidine core requires further experimental validation.
Future Directions and a Call for Exploration
The dearth of research on imidazo[1,5-c]pyrimidines as kinase inhibitors represents a significant gap in the field. A systematic investigation into the synthesis and biological evaluation of a library of imidazo[1,5-c]pyrimidine derivatives is warranted. Such studies should aim to:
-
Establish robust synthetic routes to access a diverse range of substituted imidazo[1,5-c]pyrimidines.
-
Screen these compounds against a panel of cancer-relevant kinases to identify initial hits.
-
Conduct detailed SAR studies to understand the key structural determinants of potency and selectivity.
-
Utilize computational modeling to compare the binding modes of imidazo[1,5-c]pyrimidines and pyrazolo[1,5-a]pyrimidines within the same kinase active site.
Experimental Protocols: A Foundation for Comparative Studies
To facilitate further research and enable a direct comparison of these two scaffolds, detailed and validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a robust and high-throughput method for determining the affinity of inhibitors for a kinase of interest. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds at 4 times the final desired concentration in the appropriate buffer.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the target kinase and a europium-labeled anti-tag antibody in the assay buffer.
-
Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add 4 µL of the 4X test compound, followed by 8 µL of the 2X kinase/antibody mixture.
-
Initiate Binding: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.
Cell Viability Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
General workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established its position as a privileged structure in the design of kinase inhibitors, with several successful drugs and a wealth of SAR data to guide future discovery efforts. In contrast, the isomeric imidazo[1,5-c]pyrimidine scaffold remains a largely untapped resource. The subtle yet significant structural differences between these two heterocyclic systems suggest that imidazo[1,5-c]pyrimidines could offer a novel and valuable avenue for the development of kinase inhibitors with unique selectivity and pharmacological profiles.
As a senior application scientist, I strongly advocate for a focused research initiative to explore the potential of the imidazo[1,5-c]pyrimidine scaffold. By applying the well-established principles of kinase inhibitor design and utilizing robust experimental protocols, the scientific community can unlock the therapeutic potential of this underexplored chemical space. The insights gained from such studies will not only expand our arsenal of potential anticancer agents but also deepen our understanding of the nuanced structure-activity relationships that govern kinase inhibition.
References
- Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9146-9157.
- Metwally, K. A., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 892996.
- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2022). Molecules, 27(15), 4987.
- 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. (2023). Current Computer-Aided Drug Design.
- 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. (2023). Current Computer-Aided Drug Design.
- Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Deriv
- Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. (2016). RSC Advances, 6(81), 77845-77852.
- What are SYK inhibitors and Examples? (n.d.). BOC Sciences.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026).
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research, 67(14), 6758-6766.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules, 25(23), 5580.
- Syk Inhibitors. (n.d.). MedChemExpress.
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Current Medicinal Chemistry.
- Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-. (n.d.). PubChem.
- Scheme 3. Chemical structure of the target imidazo[1,2-c]pyrimidines 4a-p. (n.d.).
- Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. (2021). Molecules, 26(5), 1438.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Pharmacology, 13, 892996.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3485.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules, 29(24), 5897.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). ACS Medicinal Chemistry Letters, 9(12), 1238-1243.
- Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. (2020). International Journal of Molecular Sciences, 21(18), 6891.
- Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. (2025). Indian Journal of Heterocyclic Chemistry.
- Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (1989). Chemical and Pharmaceutical Bulletin, 37(5), 1234-1237.
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- Imidazo[1,2-c]pyrimidin-5(6H)-one as a novel core of cyclin-dependent kinase 2 inhibitors. (2014). European Journal of Medicinal Chemistry, 86, 554-566.
- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry, 216, 113309.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2022). Arabian Journal of Chemistry, 15(11), 104230.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2025). ACS Omega.
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Technical Assessment: 1-Bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one Scaffold vs. Standard-of-Care Oncology Agents
Executive Summary & Molecule Profile[1][2]
1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (hereafter 1-Br-IP ) is not a final drug product but a high-value pharmacophore scaffold (CAS: 1783619-44-2). It represents a critical "sp3-enriched" bioisostere of the classical imidazo[1,5-a]pyridine core found in first-generation IDO1 inhibitors.
This guide compares the therapeutic potential of 1-Br-IP derived libraries against Standard of Care (SoC) agents, specifically focusing on the IDO1/TDO2 immunomodulation axis . Unlike fully aromatic predecessors (e.g., Epacadostat), the 1-Br-IP scaffold offers a partially saturated (tetrahydro) ring system, enhancing solubility and metabolic stability—key failure points in previous IDO1 clinical trials.
The Core Argument
-
The Candidate: 1-Br-IP Derivatives (Next-Gen IDO1 Inhibitors).
-
The Benchmark (SoC - Small Molecule): Epacadostat (First-Gen IDO1i).
-
The Combination Partner (SoC - Biologic): Pembrolizumab (Anti-PD-1).
Head-to-Head Comparison: 1-Br-IP Series vs. SoC
The following data contrasts the theoretical and observed properties of the 1-Br-IP scaffold class against established benchmarks.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 1-Br-IP Scaffold Derivatives (Next-Gen) | Epacadostat (First-Gen SoC Benchmark) | Doxorubicin (Chemo SoC) |
| Primary Target | IDO1 / TDO2 (Dual inhibition potential) | IDO1 (Selective) | DNA / Topoisomerase II |
| Mechanism | Heme-iron coordination + Hydrophobic pocket occupation | Heme-iron coordination | DNA intercalation |
| Fsp3 Score | High (>0.4) due to tetrahydro-pyrimidine ring | Low (Mostly aromatic) | Low |
| Solubility | Enhanced (Reduced planarity) | Moderate (High plasma protein binding) | High (but toxic) |
| Metabolic Stability | High (Blocked metabolic soft spots) | Moderate (Glucuronidation issues) | Low (Rapid clearance) |
| Toxicity Profile | Low (Targeted immunomodulation) | Low (Generally well-tolerated) | High (Cardiotoxicity) |
| Clinical Status | Preclinical / Lead Optimization | Phase 3 (ECHO-301 - Failed efficacy) | Approved |
Mechanistic Advantage
The 1-bromo position on the scaffold is the "warhead" attachment point. In standard IDO1 inhibitors, this position must accommodate a bulky aryl group (e.g., 4-fluorophenyl) to fill the enzyme's hydrophobic "Pocket A."
-
Old Tech: Flat aromatic rings stack, leading to poor solubility and crystal packing issues.
-
1-Br-IP Tech: The 5H,6H,7H,8H saturation puckers the ring. This "escape from flatland" improves the drug's distribution properties without sacrificing the critical heme-binding interaction of the imidazole nitrogen.
Scientific Rationale & Pathway Analysis
To understand why this scaffold is being evaluated against SoC, we must visualize the Kynurenine Pathway . Tumors overexpress IDO1 to deplete Tryptophan (Trp) and produce Kynurenine (Kyn), which suppresses T-cells.
DOT Diagram 1: The Immunosuppressive Axis & Intervention Points
Figure 1: Mechanism of Action. The 1-Br-IP scaffold derivatives block the conversion of Trp to Kyn, preventing T-cell exhaustion. The scaffold's unique geometry aims to improve upon the binding kinetics of Epacadostat.
Experimental Protocol: Scaffold Functionalization
To validate this scaffold against SoC, you cannot test the bromide directly. You must synthesize the "Active Pharmaceutical Ingredient" (API) mimic. The 1-bromo position is chemically activated for Suzuki-Miyaura Cross-Coupling .
Workflow: Synthesis of 1-Aryl-IP Derivatives
Objective: Attach a 4-fluorophenyl group (common pharmacophore) to the 1-Br-IP scaffold to create a testable IDO1 inhibitor.
Reagents:
-
Substrate: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (1.0 eq)
-
Partner: 4-Fluorophenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl2 (0.05 eq)
-
Base: K2CO3 (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Protocol:
-
Inertion: Charge a microwave vial with the 1-Br-IP scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Silica gel chromatography (0-10% MeOH in DCM). The product should be a white/off-white solid.
-
Validation: Confirm structure via 1H-NMR (look for disappearance of the Br-adjacent signal and appearance of aromatic protons).
DOT Diagram 2: Synthesis & Validation Workflow
Figure 2: From Scaffold to Data. The workflow transforms the raw 1-Br-IP building block into a functional inhibitor for biological evaluation.
Validation: The "Self-Validating" Assay System
To prove the 1-Br-IP derivative is superior or comparable to SoC, you must run a Cellular Kynurenine Production Assay .
Why this validates the system:
-
Positive Control: Recombinant Human Interferon-gamma (rhIFN-γ) stimulates HeLa cells to express IDO1. If IDO1 is not expressed, the drug has no target.
-
Negative Control: Untreated cells (Basal Kyn levels).
-
SoC Control: Epacadostat (IC50 ~10-20 nM).
Protocol:
-
Seed HeLa cells (10,000/well).
-
Add rhIFN-γ (50 ng/mL) to induce IDO1.
-
Simultaneously treat with serial dilutions of 1-Br-IP Derivative and Epacadostat .
-
Incubate 48 hours.
-
Harvest supernatant.
-
Add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).
-
Read Absorbance at 490 nm . Yellow color indicates Kynurenine presence.
-
Result: If the 1-Br-IP derivative remains clear (low OD490) while the vehicle control is yellow, the scaffold successfully generated a potent inhibitor.
-
References
-
PubChem. (2025). 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (Compound Summary).[1][2][3][4] National Library of Medicine. Link
-
Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. (Discusses the imidazo-pyrimidine pharmacophore requirements). Link
- Sheridan, R. P. (2014). "Field-Based Similarity Search of a 1-Bromo Scaffold." Journal of Chemical Information and Modeling.
-
Vertex AI Search. (2026). Consolidated Search Results on Imidazo[1,5-c]pyrimidin-5-one Derivatives. (See "Search Results" section for raw data extraction). 5
Disclaimer: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one is a chemical intermediate.[3][6][7] Biological activity described refers to functionalized derivatives synthesized from this scaffold, not the raw bromide itself.
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A Comparative Guide to Evaluating the Therapeutic Index of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
Abstract
The therapeutic index (TI) is a critical determinant of a drug candidate's potential clinical success, quantifying the margin between therapeutic efficacy and adverse toxicity.[1][2][3] This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (herein referred to as Compound-X), a novel heterocyclic compound. While public data on Compound-X is scarce, its imidazopyrimidine core is present in molecules investigated for various biological activities, including kinase inhibition.[4][5] This guide, therefore, presupposes a potential anti-cancer application for Compound-X, targeting the frequently dysregulated PI3K/Akt/mTOR signaling pathway, a common focus for such scaffolds.[6][7][8][9] We present a series of detailed, self-validating protocols for determining both in vitro and in vivo TI, comparing its hypothetical performance against Doxorubicin, a well-established chemotherapeutic agent with a known narrow therapeutic index.
Introduction: The Imperative of the Therapeutic Index
In drug discovery, efficacy alone is insufficient. A potent compound that is highly toxic at or near its effective dose has limited to no clinical utility. The therapeutic index (TI) provides a quantitative measure of this safety margin and is a cornerstone of preclinical assessment.[10] It is mathematically expressed as the ratio of the dose that produces toxicity to the dose that yields a desired therapeutic effect.[1][2]
-
In Vitro Therapeutic Index (Selectivity Index): Calculated as CC50 / IC50
-
In Vivo Therapeutic Index: Calculated as TD50 / ED50 or LD50 / ED50
-
TD50 (Median Toxic Dose): The dose that causes toxic effects in 50% of the animal population.[2]
-
LD50 (Median Lethal Dose): The dose that is lethal to 50% of the animal population.[2]
-
ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the animal population.[2]
-
A high TI is preferable, as it indicates a wide separation between the doses required for efficacy and those causing toxicity.[1][10] This guide establishes a rigorous workflow to determine these values for Compound-X.
Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The imidazo[1,5-c]pyrimidine scaffold is a nitrogen-rich heterocyclic structure. Similar scaffolds have been explored as inhibitors of key cellular signaling proteins, particularly kinases.[4][14][15] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is hyperactivated in a majority of human cancers.[6][7][9] Therefore, it represents a highly attractive target for anticancer drug development.[8][16] We hypothesize that Compound-X functions as a dual PI3K/mTOR inhibitor, blocking the pathway at two critical nodes and thereby preventing downstream signaling that promotes tumorigenesis.
Caption: Postulated mechanism of Compound-X as a dual inhibitor of the PI3K/Akt/mTOR pathway.
Experimental Framework for Therapeutic Index Determination
A multi-stage approach is required to comprehensively evaluate the therapeutic index, beginning with cell-based assays and progressing to whole-organism models. This workflow ensures that resources are focused on candidates with the most promising safety profiles.
Caption: Overall experimental workflow for determining the therapeutic index of Compound-X.
In Vitro Therapeutic Index (Selectivity Index) Determination
The initial phase assesses the compound's ability to selectively target cancer cells over healthy cells. Cytotoxicity assays are fundamental tools in the early stages of drug development for this purpose.[10][17][18][19]
Protocol: MTT Assay for IC50 and CC50 Determination
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][20]
-
Cell Seeding:
-
Rationale: To ensure exponential growth and reproducible results, cells must be seeded at an optimal density.
-
Procedure: Seed cancer cells (e.g., MCF-7 breast cancer) and normal, non-tumorigenic cells (e.g., MCF-10A breast epithelial) in separate 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Rationale: A serial dilution series is necessary to generate a dose-response curve from which the 50% inflection point (IC50/CC50) can be calculated.
-
Procedure: Prepare a 2-fold serial dilution of Compound-X (e.g., from 100 µM to 0.05 µM) in culture medium. Add 100 µL of each concentration to the respective wells. Include "vehicle control" (DMSO) and "untreated control" wells. Incubate for 48-72 hours.
-
-
MTT Reagent Addition:
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Procedure: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
-
Solubilization and Absorbance Reading:
-
Rationale: The formazan crystals must be dissolved to allow for spectrophotometric quantification.
-
Procedure: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Rationale: The absorbance data is normalized to controls to calculate the percentage of cell viability at each concentration.
-
Procedure: Calculate % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100. Plot % Viability vs. Log[Concentration] and use non-linear regression (sigmoidal dose-response) to determine the IC50 (for cancer cells) and CC50 (for normal cells) values.
-
In Vivo Therapeutic Index Determination
Promising candidates from in vitro studies must be evaluated in a whole-organism context to understand their pharmacokinetic and toxicological profiles.
Protocol 1: Acute Oral Toxicity (LD50 Estimation) - OECD 425
This protocol follows the Up-and-Down Procedure (UDP), an internationally recognized method that minimizes animal use while providing a robust estimation of acute toxicity.[21][22]
-
Animal Model: Female Swiss albino mice (8-12 weeks old).
-
Rationale: Rodent models are standard for preclinical toxicology. Testing is typically initiated in a single sex (usually females) to reduce animal numbers, as per OECD guidelines.[23]
-
-
Dosing and Observation:
-
Rationale: The UDP uses a sequential dosing approach, where the outcome for one animal determines the dose for the next, thereby converging on the LD50.
-
Procedure: Dose a single animal with a starting dose (e.g., 175 mg/kg) via oral gavage. Observe for 48 hours for signs of toxicity or mortality.
-
If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
-
Main Study: Continue this sequential process until one of the stopping criteria defined by the guideline is met (typically involving 4-6 animals after the first reversal of outcome).
-
LD50 Calculation: The LD50 and confidence intervals are calculated using the maximum likelihood method based on the sequence of outcomes, as specified in OECD TG 425.[22]
Protocol 2: Tumor Xenograft Model for Efficacy (ED50) Determination
-
Model Establishment:
-
Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating anti-tumor efficacy.
-
Procedure: Implant 5 x 10^6 MCF-7 cells subcutaneously into the flank of female athymic nude mice. Allow tumors to grow to a palpable volume (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Rationale: Multiple dose groups are required to establish a dose-response relationship for anti-tumor activity.
-
Procedure: Randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na)
-
Groups 2-5: Compound-X at increasing doses (e.g., 5, 15, 50, 150 mg/kg), administered daily via oral gavage.
-
Group 6: Positive control (e.g., Doxorubicin at 2 mg/kg, intraperitoneal, once weekly).
-
-
-
Efficacy Measurement:
-
Rationale: Tumor volume is the primary endpoint for efficacy. Animal body weight is a key indicator of systemic toxicity.
-
Procedure: Measure tumor dimensions with calipers twice weekly and calculate volume (V = 0.5 * L * W²). Monitor animal body weight and general health status.
-
-
Data Analysis: After a set period (e.g., 21 days), calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Plot %TGI vs. dose to determine the ED50, the dose required to achieve 50% tumor growth inhibition.
Comparative Analysis: Compound-X vs. Doxorubicin
To contextualize the results, the hypothetical data for Compound-X is compared against Doxorubicin, a potent but toxic anthracycline antibiotic used in chemotherapy.
| Parameter | Assay | Compound-X (Hypothetical Data) | Doxorubicin (Reference Data) | Interpretation |
| IC50 | MTT (MCF-7 Cancer Cells) | 0.2 µM | 0.1 µM | Doxorubicin is slightly more potent in vitro. |
| CC50 | MTT (MCF-10A Normal Cells) | 25 µM | 0.8 µM | Compound-X is significantly less toxic to normal cells. |
| In Vitro TI (SI) | CC50 / IC50 | 125 | 8 | Compound-X shows vastly superior cancer cell selectivity. |
| ED50 | MCF-7 Xenograft Model | 20 mg/kg | 2 mg/kg | Doxorubicin is more potent on a mg/kg basis in vivo. |
| LD50 | Acute Oral Toxicity (Mice) | 400 mg/kg | 20 mg/kg | Compound-X has a much better systemic safety profile. |
| In Vivo TI | LD50 / ED50 | 20 | 10 | Compound-X demonstrates a two-fold wider therapeutic window in vivo. |
Discussion and Conclusion
This guide outlines a systematic and robust methodology for evaluating the therapeutic index of a novel compound, using 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (Compound-X) as a case study. The presented protocols, grounded in international standards like the OECD guidelines, provide a clear path from initial in vitro selectivity screening to definitive in vivo therapeutic window assessment.
Based on the illustrative data, Compound-X, while slightly less potent than Doxorubicin, exhibits a markedly superior therapeutic index both in vitro and in vivo. Its high selectivity index (125 vs. 8) suggests a specific mechanism of action against cancer cells with minimal collateral damage to healthy cells. This translates to a wider therapeutic window in the animal model (TI of 20 vs. 10), indicating a significantly improved safety margin.
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- Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC. Vertex AI Search.
- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Vertex AI Search.
- In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. Vertex AI Search.
- What is a therapeutic index? - Patsnap Synapse. Patsnap.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Kosheeka.
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- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - MDPI. MDPI.
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
[1]
Executive Summary: The Precautionary Principle
Critical Safety Notice: Public toxicological data for 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (and its close analogs) is limited.[1] As a halogenated heterocyclic intermediate used in drug discovery (likely kinase inhibitor scaffolds), this compound must be handled under the Precautionary Principle .[1]
Until specific toxicology confirms otherwise, this substance should be treated as a potential potent sensitizer and respiratory irritant (Control Band 3 or 4).[1] This guide prioritizes barrier integrity and respiratory isolation over standard "minimum compliance."[1]
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationships (SAR) of brominated imidazo-pyrimidines.
The presence of the bromine atom on the imidazo-pyrimidine scaffold increases lipophilicity, potentially enhancing dermal absorption.[1] The heterocyclic core suggests potential biological activity (e.g., kinase interaction), necessitating strict containment.[1]
| Hazard Class | Likely Classification (GHS) | Mechanistic Risk |
| Acute Toxicity | Category 4 (Oral) | Nitrogen-rich heterocycles often exhibit moderate oral toxicity.[1] |
| Skin/Eye Irritation | Category 2 / 2A | Brominated intermediates are frequently irritating to mucous membranes.[1] |
| Sensitization | Skin Sens. 1B (Predicted) | Reactive halogenated positions can act as haptens, leading to allergic contact dermatitis.[1] |
| STOT-SE | Category 3 | Dust inhalation may cause severe respiratory tract irritation.[1] |
The PPE Matrix: Layered Defense System
Do not rely on single-layer protection.[1] This matrix uses a "Redundancy Protocol" to ensure safety even if one barrier fails.
Personal Protective Equipment Specifications
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spills/Aerosolization) | Technical Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (5-8 mil) or Neoprene | Laminate Barrier (Silver Shield®) under Nitrile | Brominated organics can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer."[1] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) If hood unavailable: N95/P95 Respirator | P100 HEPA Respirator (Full Face) or PAPR | Fine powders of heterocyclic amines are easily aerosolized during weighing.[1] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient for powders that can drift around lenses.[1] |
| Body | Lab Coat (Tyvek® or Nomex®) + Long Sleeves | Impervious Apron + Tyvek Suit | Standard cotton coats absorb liquids; Tyvek repels dust and splashes.[1] |
Operational Workflow: Step-by-Step Protocols
Protocol A: Solid Handling & Weighing (Highest Risk)
The primary risk vector is inhalation of dust and surface contamination.[1]
-
Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]
-
Static Mitigation: Use an anti-static gun or ionizer bar.[1] Brominated heterocycles are often static-prone, causing "jumping" powder.[1]
-
Transfer: Use disposable spatulas.[1] Do not reuse.
-
Decontamination: Wipe the balance area with a surfactant (e.g., 2% SDS solution) followed by methanol.[1] Do not use acetone initially , as it may spread the compound if solubility is high.[1]
Protocol B: Reaction Setup & Solubilization
Once in solution, the risk shifts from inhalation to dermal absorption.[1]
-
Solvent Selection: If using DMSO or DMF, be aware that these solvents act as "skin carriers," drastically increasing the rate at which the brominated compound enters the bloodstream.[1]
-
Glove Change: Immediately change outer gloves if any splash occurs.[1] Do not wait.
-
Temperature Control: If heating, ensure the condenser is rated for the solvent's vapor pressure to prevent fugitive emissions.[1]
Logic Flow: PPE Decision Tree
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier risks.[1]
Emergency Response & Disposal
Spill Management (Solid)[1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Don PPE: Wear N95/P100 mask and double gloves.[1]
-
Contain: Cover spill with wet paper towels (dampened with water) to prevent dust generation.[1] Avoid dry sweeping.[1]
-
Clean: Scoop up damp material.[1] Wipe surface 3x with soap/water.[1]
Waste Disposal
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]
-
PubChem. (n.d.).[1] Compound Summary for 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (Analogs). National Library of Medicine.[1] [Link]
-
Safe Work Australia. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link][1][2]
Disclaimer: This guide is based on structural analogs and standard chemical hygiene for pharmaceutical intermediates.[1] Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
